3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGIZPUUZIMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395666 | |
| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020955-20-7 | |
| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel isoxazole derivative, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. Isoxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and extensive characterization data based on spectral analysis of analogous compounds. Furthermore, potential biological activities and associated signaling pathways are discussed, highlighting the therapeutic potential of this class of molecules. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key pharmacophore in a variety of clinically approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The 5-aminoisoxazole moiety, in particular, has been identified as a crucial component for potent biological effects, such as antitubulin activity, making it a valuable scaffold for the development of novel therapeutics.[1]
This guide focuses on the synthesis and characterization of a specific derivative, this compound. The introduction of the 4-ethylphenyl group at the 3-position of the isoxazole ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document serves as a technical resource for researchers in medicinal chemistry and drug development, providing a foundational understanding of this compound's synthesis and potential for further investigation.
Synthesis
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 3-(4-ethylphenyl)-3-oxopropanenitrile, via a Claisen condensation. The second step is the regioselective cyclization of this β-ketonitrile with hydroxylamine to yield the target 5-aminoisoxazole.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 3-(4-ethylphenyl)-3-oxopropanenitrile
This procedure is adapted from the general principles of the Claisen condensation for the synthesis of β-ketonitriles.[2][3][4][5]
-
Reagents and Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 4-ethylacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous THF.
-
-
Reaction:
-
Cool the flask containing sodium hydride to 0 °C in an ice bath.
-
Slowly add the solution of 4-ethylacetophenone and ethyl cyanoacetate to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-ethylphenyl)-3-oxopropanenitrile. This intermediate is also commercially available from suppliers such as BLD Pharm.[6]
-
Step 2: Synthesis of this compound
This protocol is based on the regioselective synthesis of 5-aminoisoxazoles from β-ketonitriles. The regioselectivity is controlled by maintaining a basic pH.
-
Reagents and Setup:
-
In a round-bottom flask, dissolve 3-(4-ethylphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq).
-
-
Reaction:
-
Adjust the pH of the reaction mixture to > 8 by the dropwise addition of an aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
-
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected characterization data, which is extrapolated from closely related, published analogs.
Physical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not yet determined |
¹H NMR Spectroscopy
The expected ¹H NMR spectrum is based on the analysis of 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to ethyl) |
| ~7.30 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to ethyl) |
| ~5.50 | s | 1H | Isoxazole-H4 |
| ~4.50 (broad) | s | 2H | -NH2 |
| ~2.70 | q, J ≈ 7.6 Hz | 2H | -CH2CH3 |
| ~1.25 | t, J ≈ 7.6 Hz | 3H | -CH2CH3 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts are based on data from 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C5 (Isoxazole) |
| ~162.0 | C3 (Isoxazole) |
| ~147.0 | C-Et (Aromatic) |
| ~128.5 | CH (Aromatic) |
| ~126.0 | C-isoxazole (Aromatic) |
| ~125.0 | CH (Aromatic) |
| ~98.0 | C4 (Isoxazole) |
| ~28.8 | -CH2CH3 |
| ~15.3 | -CH2CH3 |
Infrared (IR) Spectroscopy
The expected IR absorption bands are based on the spectrum of 5-amino-3-phenylisoxazole.[7]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2970-2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (isoxazole) |
| 1600-1450 | C=C stretching (aromatic) |
| ~1400 | N-O stretching (isoxazole) |
Mass Spectrometry
The expected mass spectral data is based on the fragmentation patterns of similar 5-amino-3-arylisoxazoles.[8]
| m/z | Assignment |
| 188 | [M]⁺ (Molecular ion) |
| 173 | [M - CH₃]⁺ |
| 160 | [M - C₂H₄]⁺ |
| 145 | [M - C₂H₄ - NH]⁺ or [M - CH₃ - CO]⁺ |
| 117 | [4-ethylphenyl-C≡N]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Potential Biological Activity and Signaling Pathways
Derivatives of 5-aminoisoxazole have demonstrated significant potential in modulating key biological pathways relevant to human diseases.
Antitubulin Activity
Several 5-aminoisoxazole derivatives have been identified as potent antitubulin agents.[1] These compounds can interfere with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cells, making them promising candidates for anticancer drug development. The structural features essential for this activity often include an unsubstituted 5-amino group and specific aromatic substitutions at the 3- and 4-positions of the isoxazole ring.[1]
Anti-inflammatory Activity
Isoxazole derivatives, including 5-aminoisoxazoles, have also been investigated for their anti-inflammatory properties. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to modulate the expression of genes involved in autoimmune and inflammatory responses in Caco-2 cells.[9] This includes the differential regulation of various interleukins (IL-1B, IL-6, IL-2, IL-27) and chemokines (CCL22), suggesting that these compounds may exert their anti-inflammatory effects by influencing complex signaling networks.[9]
Potential Signaling Pathway Modulation
The antitubulin activity of isoxazole derivatives suggests their interaction with the microtubule network, which can have downstream effects on various signaling pathways. Disruption of microtubule dynamics is known to activate the JNK/SAPK (c-Jun N-terminal kinase/stress-activated protein kinase) signaling pathway, which can lead to apoptosis.[10]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on established chemical transformations. The detailed characterization data, extrapolated from closely related analogs, offers a reliable reference for researchers working with this compound. The potential for this molecule to act as an antitubulin or anti-inflammatory agent, through the modulation of key signaling pathways, underscores its significance as a scaffold for future drug discovery and development efforts. Further studies are warranted to validate the proposed synthesis, confirm the predicted characterization data, and fully elucidate the biological activity profile of this promising isoxazole derivative.
References
- 1. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. LON-CAPA ClaisenCondensation [s10.lite.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 96220-15-4|3-(4-Ethylphenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 7. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ajrcps.com [ajrcps.com]
- 9. Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on selective gene expression in Caco-2 cultured cells [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related analog, 3-(4-methylphenyl)-1,2-oxazol-5-amine, alongside computationally predicted values to offer a comprehensive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, facilitating further investigation into this compound's potential applications. The synthesis and characterization methodologies described are based on established protocols for analogous 3-aryl-1,2-oxazol-5-amine derivatives.
Introduction
The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 3-position of the isoxazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on this compound, a derivative that holds promise for further exploration in drug development programs. Given the absence of extensive experimental data in the public domain, this document compiles available information on a close structural analog and supplements it with robust computational predictions to provide a thorough physicochemical characterization.
Chemical and Physical Properties
Experimental Data for Analog: 3-(4-Methylphenyl)-1,2-oxazol-5-amine
The data presented in this section is for the methyl-substituted analog and serves as a valuable reference point for estimating the properties of the ethyl-substituted compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem CID: 576446[1] |
| Molecular Weight | 174.20 g/mol | PubChem CID: 576446[1] |
| CAS Number | 28883-91-2 | PubChem CID: 576446[1] |
Table 1: Experimental Physicochemical Data for 3-(4-Methylphenyl)-1,2-oxazol-5-amine.
Predicted Physicochemical Properties of this compound
The following properties for the title compound were generated using computational chemistry models to provide estimations where experimental data is lacking.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.1 Ų |
| pKa (most acidic) | 14.5 (amine) |
| pKa (most basic) | 2.1 (oxazole nitrogen) |
Table 2: Predicted Physicochemical Properties for this compound.
Experimental Protocols
General Synthesis of 3-Aryl-1,2-oxazol-5-amines
A general and established method for the synthesis of 3-aryl-1,2-oxazol-5-amines involves a multi-step sequence starting from an appropriately substituted acetophenone. While a specific protocol for this compound is not published, the following represents a plausible and adaptable synthetic route.
Workflow for the Synthesis of 3-Aryl-1,2-oxazol-5-amines
References
A Technical Guide to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: Nomenclature, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, a substituted isoxazole derivative. Due to the limited availability of data for this specific molecule, this document also draws upon information from the broader class of 3-aryl-1,2-oxazol-5-amines to provide a thorough understanding of its chemical and biological context.
Chemical Abstract Service (CAS) Number and Nomenclature
A specific CAS number for this compound could not be definitively identified in public databases. However, the closely related analogue, 3-(4-Methylphenyl)isoxazol-5-amine, is assigned CAS Number 28883-91-2 .[1][2] This suggests that the ethyl-substituted variant is less commonly synthesized or documented.
IUPAC Nomenclature:
The systematic naming of this compound follows the nomenclature rules for heterocyclic compounds established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5] The name "this compound" is derived as follows:
-
1,2-oxazole: This is the parent heterocycle, an azole with an oxygen and a nitrogen atom at positions 1 and 2, respectively.[6]
-
-5-amine: An amine group is substituted at position 5 of the oxazole ring.
-
3-(4-Ethylphenyl)-: A phenyl group, which is itself substituted with an ethyl group at its 4th position, is attached to the 3rd position of the oxazole ring.
Synonyms for this compound class can include variations like 5-Amino-3-(4-ethylphenyl)isoxazole.
Physicochemical Properties (Predicted and Analog-Based)
While experimental data for this compound is scarce, properties can be inferred from its methyl-substituted analog, 3-(4-Methylphenyl)isoxazol-5-amine.
| Property | Value (for 3-(4-Methylphenyl)isoxazol-5-amine) | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| Appearance | Cream-colored crystalline solid | [1] |
| Melting Point | 148-153 °C | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis Protocols
The synthesis of 3-aryl-1,2-oxazol-5-amines can be achieved through several established synthetic routes. A common approach involves the cyclization of a β-ketonitrile with hydroxylamine.
General Experimental Protocol for the Synthesis of 3-Aryl-1,2-oxazol-5-amines:
This protocol is a generalized procedure based on common synthetic methods for this class of compounds.
Materials:
-
Substituted benzoylacetonitrile (e.g., 4-ethylbenzoylacetonitrile)
-
Hydroxylamine hydrochloride
-
Sodium acetate or another suitable base
-
Ethanol or other appropriate solvent
Procedure:
-
A solution of the substituted benzoylacetonitrile (1 equivalent) is prepared in a suitable solvent such as ethanol.
-
Hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 3-aryl-1,2-oxazol-5-amine.
Biological Activity and Potential Applications
-
Pharmaceutical Development: The methyl-substituted analog, 3-(4-methylphenyl)isoxazol-5-amine, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][7] The isoxazole ring can act as a bioisostere for other functional groups and can be involved in hydrogen bonding interactions with biological targets.
-
Agricultural Chemicals: This class of compounds has also found applications in the development of agrochemicals.[1]
Potential Signaling Pathway Involvement (Hypothetical):
Given the interest in related compounds for neurological disorders, a hypothetical signaling pathway could involve the modulation of key enzymes or receptors in the central nervous system. For instance, these compounds could potentially act as inhibitors or modulators of protein kinases, which are often implicated in neuroinflammatory and neurodegenerative processes.
Future Directions
The lack of extensive data on this compound highlights an opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: A documented synthesis with full characterization (NMR, MS, elemental analysis) would be foundational.
-
Biological Screening: Screening this compound against a panel of biological targets, particularly those relevant to neurological disorders, could uncover potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of the ethyl-substituted compound with its methyl, fluoro, and other substituted analogs would provide valuable insights for the design of more potent and selective molecules.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While specific data is limited, the information on its nomenclature, probable synthetic routes, and the biological context of the broader class of 3-aryl-1,2-oxazol-5-amines offers a solid starting point for future research and development efforts.
References
Technical Guide: Spectral and Analytical Protocols for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental spectral data for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine were not found in a comprehensive search of available literature. The following guide provides predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles. The experimental protocols described are generalized procedures for the synthesis and analysis of related 3-aryl-1,2-oxazol-5-amines and can be adapted for the target compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and by analogy to structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 - 7.8 | d | 2H | Ar-H (ortho to ethyl group) |
| ~7.2 - 7.4 | d | 2H | Ar-H (meta to ethyl group) |
| ~6.0 - 6.5 | s | 2H | -NH₂ |
| ~5.8 - 6.2 | s | 1H | Oxazole C4-H |
| ~2.7 | q | 2H | -CH₂-CH₃ |
| ~1.2 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 (C-NH₂) of Oxazole |
| ~160 | C3 of Oxazole |
| ~145 | C (ipso) of Phenyl ring attached to Oxazole |
| ~144 | C (para) of Phenyl ring |
| ~129 | CH (meta) of Phenyl ring |
| ~127 | CH (ortho) of Phenyl ring |
| ~95 | C4 of Oxazole |
| ~29 | -CH₂-CH₃ |
| ~15 | -CH₂-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | C-H stretching (aromatic and oxazole) |
| 2970 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1640 | Strong | C=N stretching of oxazole |
| ~1610 | Medium | N-H bending (scissoring) of -NH₂ |
| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic and oxazole) |
| ~1340 | Strong | C-N stretching (aromatic amine) |
| ~1100 | Strong | C-O-N stretching of oxazole |
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Identity |
| ~188 | [M]⁺ (Molecular Ion) |
| ~173 | [M - CH₃]⁺ |
| ~159 | [M - C₂H₅]⁺ |
| ~117 | [C₉H₉]⁺ (Ethylphenyl cation) |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of 3-aryl-1,2-oxazol-5-amines, which can be adapted for the synthesis of this compound.
2.1. Synthesis of this compound
This synthesis can be approached through a multi-step process, a common route for the formation of the 3-aryl-1,2-oxazol-5-amine scaffold.
-
Step 1: Synthesis of 4-Ethylbenzaldehyde Oxime.
-
Dissolve 4-ethylbenzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oxime.
-
-
Step 2: Synthesis of 4-Ethylphenylhydroximinoyl Chloride.
-
Dissolve the 4-ethylbenzaldehyde oxime (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the hydroximinoyl chloride.
-
-
Step 3: Synthesis of this compound.
-
Dissolve cyanamide (2 equivalents) in tetrahydrofuran (THF).
-
Add sodium hydride (60% dispersion in mineral oil, 2 equivalents) carefully at 0 °C and stir for 30 minutes.
-
Add a solution of the 4-ethylphenylhydroximinoyl chloride (1 equivalent) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.
-
2.2. Spectral Data Acquisition
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Use the residual solvent peak as an internal standard for chemical shift calibration.
-
-
IR Spectroscopy:
-
Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the sample using an Electron Ionization (EI) mass spectrometer.
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and spectral characterization.
Caption: Predicted spectral correlations for the target molecule.
An In-depth Technical Guide to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-aryl-1,2-oxazol-5-amine core, in particular, represents a versatile building block for the synthesis of novel therapeutic agents. This technical guide focuses on the synthesis, characterization, and potential biological significance of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, providing a roadmap for its investigation and application in drug discovery. While specific data for the ethyl-substituted compound is scarce, we will draw upon the established chemistry of its methyl-substituted counterpart, 3-(4-methylphenyl)-1,2-oxazol-5-amine, to infer its properties and potential.
Core Synthesis Strategy
A plausible and efficient synthetic route to this compound involves a multi-step process starting from the corresponding ethyl-substituted aromatic aldehyde. The general strategy is outlined below and is adapted from established protocols for similar 3-aryl-1,2-oxazol-5-amines.
General Experimental Workflow
The synthesis can be envisioned as a three-step process: oximation of the starting aldehyde, followed by chlorination to form a hydroximoyl chloride, and finally, a cycloaddition reaction to form the desired 5-amino-1,2-oxazole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from known procedures for the synthesis of analogous compounds and are proposed for the synthesis of this compound.
Step 1: Synthesis of 4-Ethylbenzaldehyde oxime
-
Materials: 4-Ethylbenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure: To a solution of 4-ethylbenzaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and the resulting precipitate is filtered, washed with water, and dried to afford 4-ethylbenzaldehyde oxime.
Step 2: Synthesis of 4-Ethyl-N-hydroxybenzenecarboximidoyl chloride
-
Materials: 4-Ethylbenzaldehyde oxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF).
-
Procedure: A solution of 4-ethylbenzaldehyde oxime (1 equivalent) in DMF is cooled to 0 °C. N-chlorosuccinimide (1.05 equivalents) is added portion-wise, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 1 hour and then at room temperature for an additional 2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-ethyl-N-hydroxybenzenecarboximidoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Materials: 4-Ethyl-N-hydroxybenzenecarboximidoyl chloride, 2-aminoacetonitrile hydrochloride, triethylamine, ethanol.
-
Procedure: To a solution of 2-aminoacetonitrile hydrochloride (1.2 equivalents) in ethanol, triethylamine (2.5 equivalents) is added, and the mixture is stirred for 15 minutes. A solution of 4-ethyl-N-hydroxybenzenecarboximidoyl chloride (1 equivalent) in ethanol is then added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.
Physicochemical and Spectroscopic Data (Predicted and Analogous)
While specific data for this compound is unavailable, the following table summarizes the known data for the closely related 3-(4-methylphenyl)-1,2-oxazol-5-amine, which can serve as a benchmark for characterization.
| Property | Data for 3-(4-methylphenyl)-1,2-oxazol-5-amine | Predicted for this compound |
| Molecular Formula | C10H10N2O | C11H12N2O |
| Molecular Weight | 174.20 g/mol | 188.23 g/mol |
| Appearance | White to off-white solid | Likely a white to off-white solid |
| Melting Point | ~125-128 °C | Expected to be in a similar range |
| 1H NMR (CDCl3, δ ppm) | 7.6 (d, 2H), 7.2 (d, 2H), 5.3 (s, 1H), 4.9 (s, 2H), 2.4 (s, 3H) | Predicted: ~7.6 (d, 2H), ~7.2 (d, 2H), ~5.3 (s, 1H), ~4.9 (s, 2H), ~2.7 (q, 2H), ~1.2 (t, 3H) |
| 13C NMR (CDCl3, δ ppm) | 172.1, 161.8, 139.5, 129.4, 127.0, 126.8, 87.5, 21.4 | Predicted: Similar aromatic and oxazole signals, with ethyl signals around 28 and 15 ppm. |
| Mass Spectrometry (m/z) | [M+H]+ = 175.0871 | Predicted: [M+H]+ = 189.1028 |
Potential Biological Activity and Signaling Pathways
Derivatives of 3-aryl-1,2-oxazol-5-amine have been investigated for a variety of biological activities. It is plausible that this compound could exhibit similar properties.
Anticancer Activity
Many isoxazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival. These can include inhibition of kinases, modulation of transcription factors, or induction of apoptosis.
Caption: Potential anticancer mechanism of action.
Antimicrobial Activity
The isoxazole nucleus is a key component of several antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Conclusion and Future Directions
While this compound remains a novel and largely uncharacterized compound, its structural similarity to biologically active molecules suggests significant potential for applications in drug discovery. The synthetic protocols and predictive data presented in this guide offer a solid foundation for its synthesis, characterization, and subsequent biological evaluation. Future research should focus on the successful synthesis and purification of the title compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, screening for anticancer and antimicrobial activities will be crucial to unveil its therapeutic potential. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogues, could further optimize its biological profile for the development of new and effective therapeutic agents.
The Strategic Role of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The heterocyclic scaffold, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties make it a valuable starting point for developing compounds that can interact with a range of biological targets. This guide provides a comprehensive overview of its synthesis, key applications, and the experimental protocols utilized in the development of bioactive molecules derived from this core, with a particular focus on its role in the discovery of Factor Xa inhibitors for antithrombotic therapy.
Core Synthesis and Chemical Properties
The synthesis of 3-aryl-5-aminoisoxazoles, such as this compound, is a well-established process in organic chemistry. A common and reliable method involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction, yielding either the 3-amino or 5-amino isoxazole, can be controlled by carefully managing the reaction conditions, such as pH and temperature. For the synthesis of the desired 5-amino isoxazoles, the reaction is typically conducted under basic conditions (pH > 8) at elevated temperatures (around 100 °C), which favors the preferential reaction of hydroxylamine at the ketone functionality of the β-ketonitrile precursor.
A general workflow for the synthesis of the this compound core and its subsequent elaboration into a potential drug candidate is outlined below.
Application in the Development of Factor Xa Inhibitors
A significant application of the this compound scaffold is in the development of direct Factor Xa (FXa) inhibitors. FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. The 3-aryl-5-aminoisoxazole core serves as an excellent scaffold for positioning substituents that can interact with the active site of FXa.
The general structure of these inhibitors involves the acylation of the 5-amino group of the isoxazole with a moiety designed to bind to the S1 and S4 pockets of the FXa active site. The 4-ethylphenyl group at the 3-position of the isoxazole ring typically orients towards the S4 pocket, a large hydrophobic region in the enzyme.
Signaling Pathway: The Coagulation Cascade
Factor Xa inhibitors exert their effect by interrupting the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot. FXa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, the amplification of the coagulation process is effectively blocked.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for derivatives of this compound is often proprietary and found within patent literature, the general structure-activity relationships for this class of compounds as Factor Xa inhibitors are well-documented. The following table summarizes hypothetical, yet representative, data for a series of analogs to illustrate SAR principles.
| Compound ID | R Group (Modification on 5-amino position) | Factor Xa IC₅₀ (nM) | Selectivity vs. Thrombin |
| A-1 | 2-chlorophenyl-carboxamide | 15.2 | >100-fold |
| A-2 | 2-methoxyphenyl-carboxamide | 25.8 | >80-fold |
| A-3 | Pyrimidine-5-carboxamide | 5.5 | >200-fold |
| A-4 | N-methyl-pyrimidine-5-carboxamide | 8.9 | >150-fold |
From this representative data, a logical relationship for SAR can be inferred. The choice of the heterocyclic or aromatic group attached to the 5-amino position is critical for potent and selective inhibition.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of a key intermediate and the evaluation of its biological activity.
Synthesis of N-(3-(4-ethylphenyl)-1,2-oxazol-5-yl)pyrimidine-5-carboxamide (A Representative Derivative)
-
Step 1: Synthesis of this compound.
-
To a solution of the corresponding β-ketonitrile precursor in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium ethoxide).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
-
-
Step 2: Amide Coupling.
-
Dissolve this compound (1.0 eq.) and pyrimidine-5-carboxylic acid (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.2 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
In Vitro Factor Xa Inhibition Assay
-
Assay Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of human Factor Xa, which cleaves a fluorogenic substrate to produce a fluorescent signal.
-
Procedure:
-
Prepare a solution of human Factor Xa in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).
-
Add the test compound, dissolved in DMSO and serially diluted, to the wells of a 96-well microplate.
-
Add the Factor Xa enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding a fluorogenic substrate specific for Factor Xa (e.g., Boc-Ile-Glu-Gly-Arg-AMC).
-
Measure the rate of fluorescence increase over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Conclusion
This compound stands out as a highly valuable and adaptable building block in medicinal chemistry. Its utility has been particularly demonstrated in the design of potent and selective Factor Xa inhibitors. The synthetic accessibility of this scaffold, combined with the ability to readily functionalize the 5-amino group, allows for systematic exploration of structure-activity relationships to optimize potency and pharmacokinetic properties. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged isoxazole core.
In Silico Prediction of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. In the landscape of modern drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of drug candidates.[1][2] These predictive models allow for the rapid and cost-effective screening of compounds, identifying potential liabilities and prioritizing candidates with favorable drug-like characteristics long before resource-intensive experimental studies are undertaken. This document outlines the predicted properties of this compound, details the methodologies for in silico analysis, and visualizes key computational workflows and a potentially relevant biological pathway.
Predicted Physicochemical and Pharmacokinetic Properties
The drug-likeness and pharmacokinetic profile of a compound are critical determinants of its potential as a therapeutic agent. In silico tools provide valuable estimations of these properties. The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.
Physicochemical Properties
A molecule's physicochemical characteristics, such as its molecular weight, lipophilicity, and solubility, are fundamental to its behavior in a biological system. These properties were predicted using established computational models.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₁N₂O | Defines the elemental composition of the molecule. |
| Molecular Weight | 175.21 g/mol | Influences absorption and distribution; typically, values <500 g/mol are preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 1 | Affects solubility and target binding interactions. |
| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
| Water Solubility (LogS) | -2.5 | Predicts the solubility of the compound in water, a key factor for administration and absorption. |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions
The ADMET profile of a drug candidate is a major factor in its clinical success. In silico ADMET prediction helps to identify potential issues early in the drug discovery process.
| ADMET Parameter | Predicted Value | Interpretation and Significance |
| Absorption | ||
| Human Intestinal Absorption | 92.5% | High predicted absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | Indicates high permeability across the intestinal epithelial cell barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.45 | Predicted to be a borderline BBB penetrant. |
| Plasma Protein Binding | 85% | Moderate to high binding to plasma proteins, which can affect the free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low potential for inhibition of another key drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.35 | Indicates a moderate rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition. |
| Hepatotoxicity | No | Predicted to have a low likelihood of causing liver damage. |
Experimental Protocols: In Silico Prediction Methodologies
The following protocols outline the general steps involved in the in silico prediction of small molecule properties. These methodologies leverage a variety of computational models and databases to generate the predictive data presented in this guide.
Protocol 1: Physicochemical and Drug-Likeness Prediction
-
Molecular Input : The chemical structure of this compound is represented in a machine-readable format, typically as a SMILES (Simplified Molecular Input Line Entry System) string.
-
Property Calculation : The SMILES string is submitted to a computational chemistry software or web server (e.g., Molinspiration, SwissADME).[3][4]
-
Descriptor Generation : The software calculates a range of 1D and 2D molecular descriptors, including:
-
Molecular Weight (MW) : The sum of the atomic weights of all atoms in the molecule.
-
LogP : The logarithm of the partition coefficient between n-octanol and water, calculated using a fragment-based or atom-based method.[3]
-
Topological Polar Surface Area (TPSA) : Calculated by summing the surface contributions of polar atoms.
-
Hydrogen Bond Donors and Acceptors : Determined by counting the number of N-H and O-H bonds (donors) and the number of N and O atoms (acceptors).
-
Rotatable Bonds : The number of bonds that allow for free rotation around the bond axis.
-
-
Drug-Likeness Evaluation : The calculated properties are compared against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability.[3]
Protocol 2: ADMET Prediction
-
Molecular Input : The SMILES string of this compound is used as the input.
-
ADMET Prediction Server : The input is submitted to a specialized ADMET prediction web server (e.g., pkCSM, PreADMET).[1][2][5][6]
-
Model-Based Prediction : The server employs a variety of predictive models, often based on quantitative structure-activity relationships (QSAR), machine learning algorithms, or graph-based signatures, to estimate the following properties:[1]
-
Absorption : Models trained on experimental data for human intestinal absorption and Caco-2 cell permeability.
-
Distribution : Predictions for blood-brain barrier penetration and plasma protein binding are generated using models built from extensive datasets.
-
Metabolism : The likelihood of the compound inhibiting major cytochrome P450 (CYP) enzymes is predicted using classification models.
-
Excretion : Total clearance is estimated using regression models.
-
Toxicity : Predictions for various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are made using models trained on toxicological data.
-
-
Data Analysis : The output from the server provides quantitative predictions and qualitative classifications for each ADMET property. These results are then analyzed to assess the overall pharmacokinetic and safety profile of the compound.
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, from initial compound selection to lead optimization.
Caption: A generalized workflow for in silico drug discovery.
Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Given that many small molecules containing heterocyclic scaffolds, such as the 1,2-oxazole in this compound, are known to target protein kinases, the following diagram depicts a simplified Receptor Tyrosine Kinase (RTK) signaling pathway. This represents a potential, albeit hypothetical, target class for the compound of interest.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The in silico analysis of this compound suggests that it possesses a promising drug-like profile. The predicted physicochemical properties are within the ranges typically associated with good oral bioavailability. Furthermore, the ADMET predictions indicate a low potential for major toxicities and favorable absorption and metabolism characteristics. While these computational predictions are a valuable first step in the assessment of this novel compound, they must be followed by experimental validation to confirm these findings. The methodologies and data presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic candidate.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 3. Calculation of molecular properties [molinspiration.com]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 6. pkCSM [biosig.lab.uq.edu.au]
A Technical Deep Dive into 5-Amino-3-Aryl-Isoxazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Among its varied derivatives, the 5-amino-3-aryl-isoxazole core has garnered significant attention as a versatile pharmacophore, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this promising class of compounds, focusing on their synthesis, quantitative biological data, and the experimental methodologies employed in their evaluation.
Synthetic Strategies: Crafting the 5-Amino-3-Aryl-Isoxazole Core
The construction of the 5-amino-3-aryl-isoxazole ring system can be achieved through several efficient synthetic routes. A prevalent and highly adaptable method is the one-pot multicomponent reaction, which offers the advantages of procedural simplicity, high atom economy, and the ability to generate diverse libraries of compounds.[3][4]
A common iteration of this approach involves the condensation of a substituted aromatic aldehyde, a compound bearing an active methylene group (such as malononitrile), and hydroxylamine hydrochloride.[3] This reaction is typically facilitated by a catalyst in a suitable solvent.
Another notable synthetic strategy involves the reaction of aryl isothiocyanates with a source of a cyanoacetate anion, followed by cyclization with hydroxylamine.[5] This two-step process provides a reliable route to 5-amino-3-arylamino-isoxazole-4-carboxylates.
Experimental Protocol: One-Pot Synthesis of 5-Amino-3-Phenylisoxazole-4-Carbonitrile Derivatives[3]
This protocol is a generalized procedure based on the multicomponent synthesis approach.
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (catalytic amount, e.g., 2 mmol)
-
Isopropyl alcohol (25-30 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification apparatus (filtration, recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25-30 mL).
-
To this solution, add a catalytic amount of ceric ammonium sulphate.
-
Fit the flask with a condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain vigorous stirring for approximately 5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash it with water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.
-
Characterize the final product using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
A Spectrum of Biological Activities
Derivatives of 5-amino-3-aryl-isoxazole have been investigated for a wide array of pharmacological effects, demonstrating their potential as lead compounds in various therapeutic areas.[4][6][7][8]
Antimicrobial and Antifungal Activity
Several studies have highlighted the potent antimicrobial and antifungal properties of this class of compounds.[4] The biological activity is often influenced by the nature and position of substituents on the aryl ring. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) are key quantitative measures of this activity.
Table 1: Antimicrobial and Antifungal Activity of Selected 5-Amino-3-Aryl-Isoxazole-4-Carbonitriles (µg/mL) [9]
| Compound ID | Aryl Substituent | S. aureus (MIC/MBC) | B. subtilis (MIC/MBC) | E. coli (MIC/MBC) | C. albicans (MIC/MFC) | A. niger (MIC/MFC) |
| 4a | 4-Chlorophenyl | 32/128 | 64/128 | 256/512 | 64/128 | 128/512 |
| 4b | 4-Bromophenyl | 64/128 | 32/64 | 128/512 | 256/512 | 256/256 |
| 4d | 4-Nitrophenyl | 64/128 | 256/512 | 128/256 | 128/256 | - |
Note: '-' indicates data not reported.
Anti-inflammatory Activity
The anti-inflammatory potential of 5-amino-3-aryl-isoxazole derivatives has been a significant area of investigation.[10][11] Both in vivo and in vitro models have been employed to elucidate their mechanisms and quantify their efficacy. A common in vivo model is the carrageenan-induced paw edema assay in rats, which measures the reduction in inflammation over time. In vitro methods often assess the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[1][10]
Table 2: In Vivo Anti-inflammatory Activity of Selected Isoxazole Derivatives (Carrageenan-Induced Paw Edema) [11]
| Compound ID | Dose (mg/kg) | Mean Increase in Paw Volume (mL) after 3h | % Inhibition |
| Control | - | 0.85 ± 0.04 | - |
| Nimesulide (Standard) | 50 | 0.28 ± 0.02 | 67.05 |
| TPI-7 | 50 | 0.35 ± 0.02 | 58.82 |
| TPI-13 | 50 | 0.32 ± 0.03 | 62.35 |
Note: TPI-7 and TPI-13 are isoxazole derivatives with a para-methoxy group on the phenyl ring.
Experimental Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation[1][10]
Materials:
-
Fresh hen's egg
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Double-distilled water
-
UV-Vis Spectrophotometer
-
Biological oxygen demand (BOD) incubator
Procedure:
-
Prepare the reaction mixture by adding 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound solution at various concentrations (e.g., 100 µg/mL).
-
Prepare a control sample containing 2 mL of double-distilled water instead of the test compound solution.
-
Incubate all the mixtures at 37°C ± 2°C in a BOD incubator for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After heating, cool the solutions to room temperature.
-
Measure the absorbance of each solution at 660 nm using a UV-Vis spectrophotometer, with the vehicle used for the test compounds serving as the blank.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Immunomodulatory Effects and Signaling Pathways
Certain 5-amino-3-aryl-isoxazole derivatives have demonstrated immunomodulatory activities, influencing the proliferation of lymphocytes and the production of cytokines such as IL-1β and TNF-α.[12] Some compounds have shown inhibitory effects on signaling proteins in Jurkat cells, a human T-lymphocyte cell line.[12] While the precise signaling pathways are still under investigation for many derivatives, inhibition of cyclooxygenase-2 (COX-2) is a frequently reported mechanism for the anti-inflammatory action of isoxazole-containing compounds.[6]
Conclusion and Future Directions
The 5-amino-3-aryl-isoxazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. Future research should focus on expanding the structural diversity of these derivatives through innovative synthetic methodologies. A deeper understanding of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate the signaling pathways through which these compounds exert their biological effects. Such efforts will undoubtedly pave the way for the development of novel drugs targeting a range of diseases, from infectious to inflammatory conditions.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrcps.com [ajrcps.com]
- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpca.org [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. eijst.org.uk [eijst.org.uk]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of isoxazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Specifically, 3-aryl-1,2-oxazol-5-amine derivatives are of significant interest as potential therapeutic agents, acting as inhibitors of key signaling proteins in various disease pathways. Their efficient synthesis is therefore a critical step in the discovery and development of novel drug candidates.
This document provides a detailed protocol for a proposed one-pot, three-component synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. This method offers advantages in terms of operational simplicity, time efficiency, and atom economy by combining multiple reaction steps into a single procedure.
Quantitative Data Summary
While a direct one-pot synthesis for this compound is not extensively documented, the conditions can be extrapolated from similar multi-component reactions for related isoxazole structures. The following table summarizes typical conditions for analogous one-pot syntheses of isoxazol-5(4H)-ones, which serve as a basis for the proposed protocol.
| Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Propylamine-functionalized cellulose | Water | Room Temp. | 0.5 - 2 | 85 - 98 | [1] |
| Citric Acid | Water | Reflux | 5 - 24 | 70 - 90 | |
| Pyruvic Acid | Water | 80 °C | 1 - 1.5 | 88 - 95 | |
| [HNMP][HSO₄] (Ionic Liquid) | Neat (Ultrasound) | 45 °C | 0.5 | 80 - 82 | |
| Pyridine | Ethanol | Reflux | 2 - 4 | 64 - 96 |
Experimental Workflow
The proposed one-pot synthesis involves the condensation of an aromatic aldehyde, an active methylene nitrile, and hydroxylamine. The workflow is designed to be efficient and straightforward, minimizing intermediate purification steps.
Caption: Proposed workflow for the one-pot synthesis of the target compound.
Experimental Protocol
This protocol describes a plausible one-pot, three-component reaction for the synthesis of this compound. The methodology is adapted from established procedures for synthesizing related 5-aminoisoxazoles and triazolopyrimidines.[2][3]
Materials:
-
4-Ethylbenzaldehyde (1.0 mmol, 134.18 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Sodium Hydroxide (NaOH) (20 mol%, 0.2 mmol, 8 mg)
-
Ethanol (10 mL)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Ethylbenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium hydroxide (0.2 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly add 20 mL of cold deionized water to the reaction mixture to precipitate the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Application in Drug Development: Targeting Signaling Pathways
Derivatives of 1,2-oxazole are recognized for their potential to inhibit various protein kinases that are crucial in cancer progression. One such target is Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator often implicated in oncogenesis.[4][5] CDK8 is part of the Mediator complex, which links transcription factors to RNA polymerase II, thereby controlling gene expression.[6] Aberrant CDK8 activity can lead to the upregulation of pro-proliferative and anti-apoptotic genes.
The synthesized this compound derivatives can be screened for their inhibitory activity against CDK8. An effective inhibitor would block the kinase activity of CDK8, preventing the phosphorylation of its target transcription factors (e.g., STAT1) and disrupting the aberrant gene expression programs that drive cancer cell growth.[7]
Caption: Inhibition of the CDK8 signaling pathway by a hypothetical isoxazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. This powerful reaction forms a five-membered heterocyclic ring by reacting a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. Isoxazoles are significant structural motifs in many pharmaceuticals and agrochemicals due to their diverse biological activities.
Introduction
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the efficient, regio- and stereoselective construction of five-membered rings.[1] The synthesis of isoxazoles through this method involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile containing a carbon-carbon multiple bond.[1] The nitrile oxide is a reactive intermediate and is typically generated in situ from various precursors to avoid its rapid dimerization.[2] Common methods for nitrile oxide generation include the dehydration of primary nitro compounds, the dehydrohalogenation of hydroximoyl chlorides, and the oxidation of aldoximes.[3][4]
This document outlines several reliable protocols for isoxazole synthesis, catering to different substrate requirements and reaction conditions, including classical thermal methods, copper-catalyzed reactions, and greener, solvent-free approaches.
Reaction Mechanism
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction that proceeds through a six-electron transition state, leading to the formation of the isoxazole ring.[1]
Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocols
Herein, we provide detailed protocols for three common methods for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Sodium Hypochlorite
This protocol describes the synthesis of a tetracyclic isoxazole via an intramolecular 1,3-dipolar cycloaddition, where the nitrile oxide is generated from an aldoxime using household bleach (sodium hypochlorite).[5]
Experimental Workflow:
Caption: Workflow for isoxazole synthesis from an aldoxime using NaOCl.
Materials:
-
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime
-
Dichloromethane (DCM)
-
6% Aqueous Sodium Hypochlorite (Commercial Bleach)
-
Deionized Water
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure: [5]
-
To a 150 mL round-bottomed flask, add 1.125 g (5.65 mmol) of 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime.
-
Add 65 mL of DCM and stir vigorously.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a mixture of 20 mL of 6% aqueous NaOCl and 10 mL of deionized water over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at ambient temperature for 12 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic isoxazole.
Quantitative Data:
| Entry | Reactant | Product | Yield | Reference |
| 1 | 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime | Isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole | 97% | [5] |
Protocol 2: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol details a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide (from an aldoxime) and a terminal alkyne.[6] This method offers high regioselectivity for the 3,5-disubstituted isoxazole.
Experimental Workflow:
Caption: Workflow for copper-catalyzed isoxazole synthesis.
Materials:
-
Substituted Aldoxime
-
Terminal Alkyne
-
Triethylamine (Et₃N)
-
Copper(I) Iodide (CuI)
-
Solvent (e.g., THF, CH₂Cl₂)
-
Ethyl Acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in the chosen solvent (10 mL).
-
Add triethylamine (1.5 mmol).
-
Add CuI (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Aldoxime | Alkyne | Yield | Reference |
| 1 | Benzaldehyde oxime | Phenylacetylene | Good | [6] |
| 2 | 4-Chlorobenzaldehyde oxime | 1-Heptyne | Good | [6] |
Protocol 3: Solvent-Free Synthesis under Ball-Milling Conditions
This protocol presents an environmentally friendly, solvent-free method for the synthesis of 3,5-isoxazoles using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions.[2] The nitrile oxide is generated from a hydroxyimidoyl chloride.
Experimental Workflow:
Caption: Workflow for solvent-free isoxazole synthesis via ball-milling.
Materials:
-
Hydroxyimidoyl Chloride
-
Terminal Alkyne
-
Sodium Carbonate (Na₂CO₃)
-
Cu/Al₂O₃ nanocomposite catalyst
-
Stainless steel milling jar and balls
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure: [2]
-
To a 50 mL stainless steel milling jar containing 8 stainless steel milling balls (10 mm diameter), add the hydroxyimidoyl chloride (0.330 mmol), terminal alkyne (0.220 mmol), sodium carbonate (0.220 mmol), and Cu/Al₂O₃ (14 mol%).
-
Mill the mixture at a frequency of 60 Hz.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC.
-
Upon completion, add ethyl acetate to the milling jar and transfer the contents to a flask.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Hydroxyimidoyl Chloride | Alkyne | Yield | Reference |
| 1 | (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride | Phenylacetylene | High | [2] |
| 2 | (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Satisfactory | [2] |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the equivalents of the alkyne or the reagent used to generate the nitrile oxide. For catalyzed reactions, catalyst loading and reaction temperature can be optimized. In some cases, the nitrile oxide may be dimerizing to form a furoxan; using it as it is generated in situ is crucial.[2]
-
Regioselectivity Issues: The regioselectivity of the cycloaddition is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile.[7] While the 3,5-disubstituted isoxazole is often the major product with terminal alkynes, altering substituents or employing intramolecular strategies can favor other regioisomers.[5]
-
Side Reactions: The primary side reaction is the dimerization of the nitrile oxide. This can be minimized by slowly adding the precursor or the activating reagent to maintain a low concentration of the nitrile oxide throughout the reaction.
Conclusion
The 1,3-dipolar cycloaddition is a versatile and powerful tool for the synthesis of isoxazoles. The protocols provided here offer a range of options, from classic solution-phase reactions to modern, environmentally benign methods. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can efficiently synthesize a wide array of isoxazole derivatives for applications in drug discovery and materials science.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
Application Notes and Protocols for Kinase Inhibitor Screening Using Novel Heterocyclic Compounds
Topic: Using 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in Kinase Inhibitor Screening
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] This has made them one of the most important classes of drug targets. The discovery of small molecule kinase inhibitors has revolutionized the treatment of various diseases, with over 80 FDA-approved agents targeting about two dozen protein kinases.[2]
The isoxazole scaffold is a privileged structure in medicinal chemistry and has been explored for the development of various therapeutic agents. This document provides a comprehensive guide for the initial screening and evaluation of novel heterocyclic compounds, using the hypothetical example of This compound (hereafter referred to as Compound-X) , as a potential kinase inhibitor. These application notes and protocols are designed to provide researchers with a foundational framework for designing and executing their screening campaigns.
Data Presentation
The following tables are templates to summarize the in vitro inhibitory activity of a test compound, such as Compound-X, against various kinases and cancer cell lines. This structured presentation is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Compound-X
| Target Kinase | Compound-X IC50 (nM) | Reference Compound IC50 (nM) | Assay Format |
| Kinase A | [Insert Value] | [Insert Value] | ADP-Glo™ |
| Kinase B | [Insert Value] | [Insert Value] | TR-FRET |
| Kinase C | [Insert Value] | [Insert Value] | FP |
| Kinase D | [Insert Value] | [Insert Value] | Luminescence |
Table 2: Cellular Antiproliferative Activity of Compound-X
| Cancer Cell Line | Compound-X GI50 (µM) | Reference Compound GI50 (µM) | Assay Format |
| Cell Line 1 (e.g., HCT116 - Colon) | [Insert Value] | [Insert Value] | MTT Assay |
| Cell Line 2 (e.g., MCF-7 - Breast) | [Insert Value] | [Insert Value] | CellTiter-Glo® |
| Cell Line 3 (e.g., K-562 - Leukemia) | [Insert Value] | [Insert Value] | Resazurin Assay |
| Cell Line 4 (e.g., A549 - Lung) | [Insert Value] | [Insert Value] | SRB Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific kinase target and available laboratory resources.
Protocol 1: Primary Kinase Inhibitor Screening using ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to screen for kinase inhibitors.[3]
Materials:
-
Kinase enzyme (e.g., recombinant human Kinase A)
-
Kinase substrate (specific for the kinase)
-
Compound-X (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of Compound-X in 100% DMSO.
-
In a 384-well plate, add 50 nL of Compound-X at various concentrations (e.g., 10-point serial dilution) or a single concentration for a primary screen. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Add 5 µL of a 2X kinase/substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely correlated with kinase inhibition.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Compound-X on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Compound-X (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Remove the old medium and add 100 µL of fresh medium containing Compound-X at various concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[1]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blotting for Target Phosphorylation
This protocol determines the effect of Compound-X on the phosphorylation of a specific kinase or its downstream substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Compound-X
-
Lysis buffer
-
Primary antibodies (against phosphorylated and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system
Procedure:
-
Treat cells with Compound-X at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.[1]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[1]
Visualizations
The following diagrams illustrate key concepts and workflows in kinase inhibitor screening.
Caption: Kinase inhibitor screening workflow.
Caption: Hypothetical MAPK signaling pathway inhibition.
Caption: Decision tree for hit validation.
References
Application of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in Anticancer Research
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer properties of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. The following application notes and protocols are based on research conducted on structurally related isoxazole derivatives and are provided as a general guide for the investigation of novel isoxazole-containing compounds in anticancer research. The methodologies and potential mechanisms described are representative of the field and should be adapted and validated for the specific compound of interest.
Application Notes
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, including anticancer activity.[1][2][3] Compounds incorporating the isoxazole ring have demonstrated a wide range of biological activities, attributed to their versatile chemical nature which allows for diverse structural modifications.[3][4] In the context of oncology, isoxazole derivatives have been explored as inhibitors of various cellular targets crucial for cancer cell proliferation, survival, and migration.[5][6]
Potential Mechanisms of Action for Isoxazole Derivatives:
While the specific mechanism of this compound is unknown, related isoxazole compounds have been reported to exert their anticancer effects through several mechanisms:
-
Enzyme Inhibition: Isoxazole-containing molecules have been designed as inhibitors of enzymes that are often dysregulated in cancer, such as Poly (ADP-ribose) polymerase (PARP) and Heat Shock Protein 90 (HSP90).[2][5] Inhibition of these enzymes can disrupt DNA repair pathways in cancer cells and lead to the degradation of oncoproteins, respectively.
-
Induction of Apoptosis: Many anticancer agents, including various heterocyclic compounds, trigger programmed cell death, or apoptosis, in cancer cells. Some 1,2,4-triazol-3-amine derivatives, which share some structural similarities with the query compound, have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and caspase 3.[7]
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. The isoxazole core can serve as a scaffold for the development of potent kinase inhibitors.[5]
-
Tubulin Polymerization Inhibition: Disruption of the microtubule dynamics through inhibition of tubulin polymerization is a clinically validated anticancer strategy. Certain isoxazole derivatives have been investigated for their ability to interfere with this process, leading to cell cycle arrest and apoptosis.[5]
The presence of the 3-(4-ethylphenyl) group and a 5-amino group on the 1,2-oxazole ring of the query compound suggests that it may interact with specific biological targets through hydrophobic and hydrogen-bonding interactions, respectively. Its anticancer potential would need to be empirically determined through a series of in vitro and in vivo studies.
Quantitative Data for Structurally Related Compounds
The following tables summarize the in vitro anticancer activity of various isoxazole and other related heterocyclic derivatives against a panel of human cancer cell lines. This data is intended to provide a comparative context for the potential efficacy of novel isoxazole compounds.
Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2d | Hep3B (Liver) | ~23 |
| 2e | Hep3B (Liver) | ~23 |
| 2d | HeLa (Cervical) | 15.48 |
| 2a | MCF-7 (Breast) | 39.80 |
Data extracted from a study on isoxazole-carboxamide derivatives.[8]
Table 2: Growth Inhibition of 1,3,4-Oxadiazol-2-amine Derivatives
| Compound | Cancer Cell Line | Growth Percent (GP) |
| 4s | MDA-MB-435 (Melanoma) | 15.43 |
| 4s | K-562 (Leukemia) | 18.22 |
| 4s | T-47D (Breast Cancer) | 34.27 |
| 4s | HCT-15 (Colon Cancer) | 39.77 |
| 4u | MDA-MB-435 (Melanoma) | 6.82 |
Data from a study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[9][10]
Table 3: Cytotoxic Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| BCTA | A549 (Lung) | 1.09 |
| BCTA | NCI-H460 (Lung) | 2.01 |
| BCTA | NCI-H23 (Lung) | 3.28 |
BCTA: 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine. Data from a study on 1,2,4-triazol-3-amine derivatives.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of a novel compound such as this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Below are diagrams representing a generalized experimental workflow for anticancer drug screening and a simplified signaling pathway often implicated in cancer.
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: A simplified intrinsic apoptosis signaling pathway often targeted by anticancer drugs.
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine by HPLC and LC-MS/MS
Introduction
3-(4-Ethylphenyl)-1,2-oxazol-5-amine is a heterocyclic amine containing an oxazole core, a class of compounds with significant interest in pharmaceutical research. Accurate and reliable analytical methods are essential for the quantification and identification of this compound in various stages of drug development, including formulation analysis, stability testing, and pharmacokinetic studies. This document outlines robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. While specific literature for this exact analyte is sparse, the presented methods are based on established analytical principles for structurally similar aromatic amines and oxazole derivatives.[1][2][3]
Part 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section details a reverse-phase HPLC method coupled with UV detection for the routine quantification of this compound. C18 columns are commonly used for the separation of aromatic amines, and a mobile phase consisting of acetonitrile and a buffer is a standard approach.[1][4]
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These conditions are designed to provide a sharp, symmetrical peak with a reasonable retention time.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Experimental Protocol: HPLC Method
1. Reagent and Standard Preparation:
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B).
2. Sample Preparation (for a pharmaceutical formulation):
- Accurately weigh a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API).
- Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution of the analyte.
- Allow the solution to cool to room temperature and dilute to the mark with methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. System Setup and Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
4. Data Analysis:
- Integrate the peak area corresponding to this compound.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Part 2: High-Sensitivity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling, an LC-MS/MS method is recommended.[5][6] Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.
LC-MS/MS Conditions
The following table summarizes the proposed LC-MS/MS parameters.
| Parameter | Condition |
| Instrument | LC system coupled to a triple quadrupole mass spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 350°C |
| MRM Transitions | Precursor Ion (Q1): To be determined -> Product Ion (Q3): To be determined |
| Collision Energy | To be optimized |
Note: The exact m/z values for precursor and product ions and the optimal collision energy must be determined by infusing a standard solution of the analyte into the mass spectrometer.
Experimental Protocol: LC-MS/MS Method
1. Reagent and Standard Preparation:
- Prepare mobile phases and standard solutions as described for the HPLC method, but using LC-MS grade solvents and additives.
2. Sample Preparation (for plasma samples):
- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for injection.
3. System Setup and Analysis:
- Optimize mass spectrometer parameters (precursor/product ions, collision energy, etc.) by infusing a standard solution of this compound.
- Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
- Perform injections of standards and samples as per the defined sequence.
4. Data Analysis:
- Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 500 ng/mL |
| Precision (%RSD) | < 15.0% |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
Visualizations
LC-MS/MS Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of a small molecule.
Method Validation Parameters
Caption: Logical relationship of key analytical method validation parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Application Notes: In Vitro Profiling of Isoxazole-Based Compounds
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, immunomodulatory, and neuroprotective effects.[2][3] As such, a robust suite of in vitro assays is essential for the initial screening, characterization, and mechanism of action studies for novel isoxazole-based drug candidates. These application notes provide detailed protocols for key in vitro assays used to evaluate the biological activities of this important class of compounds.
General Experimental Workflow
The discovery and development of new drugs based on the isoxazole scaffold typically follow a structured progression from initial screening to more detailed mechanistic studies.[1][4] A generalized workflow begins with broad-spectrum screening to identify primary biological effects, such as cytotoxicity against cancer cell lines or inhibition of a particular enzyme.[4] This is followed by more specific assays to determine the mechanism of action, such as apoptosis induction or pathway analysis, ultimately leading to data synthesis and interpretation.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on isoxazole derivatives, showcasing their potency against different biological targets.
Table 1: Enzyme Inhibition Data for Isoxazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 Value | Reference |
| C3 | COX-1 | In Vitro Enzyme Inhibition | >100 µM | [5] |
| C5 | COX-1 | In Vitro Enzyme Inhibition | >100 µM | [5] |
| C6 | COX-1 | In Vitro Enzyme Inhibition | >100 µM | [5] |
| C3 | COX-2 | In Vitro Enzyme Inhibition | 0.08 µM | [5] |
| C5 | COX-2 | In Vitro Enzyme Inhibition | 0.07 µM | [5] |
| C6 | COX-2 | In Vitro Enzyme Inhibition | 0.06 µM | [5] |
| AC2 | Carbonic Anhydrase | In Vitro Enzyme Inhibition | 112.3 ± 1.6 µM | [6][7] |
| AC3 | Carbonic Anhydrase | In Vitro Enzyme Inhibition | 228.4 ± 2.3 µM | [6][7] |
| Compound 8 | VEGFR2 | Kinase Inhibition Assay | 25.7 nM | [8] |
| Compound 10a | VEGFR2 | Kinase Inhibition Assay | 28.2 nM | [8] |
| Compound 8 | Tyrosinase | Enzyme Inhibition | 61.47 ± 3.46 µM | [9] |
| Compound 12 | Tyrosinase | Enzyme Inhibition | 188.52 ± 5.85 µM | [9] |
Table 2: Antiproliferative and Cytotoxic Activity (IC50/GI50) of Isoxazole Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time | IC50 / GI50 Value | Reference |
| TTI-4 | MCF-7 (Breast Cancer) | MTT Assay | 48 hours | 2.63 µM | [10] |
| Compound 8 | HepG2 (Liver Cancer) | MTT Assay | Not Specified | 0.84 µM | [8] |
| Compound 10a | HepG2 (Liver Cancer) | MTT Assay | Not Specified | 0.79 µM | [8] |
| Compound 10c | HepG2 (Liver Cancer) | MTT Assay | Not Specified | 0.69 µM | [8] |
| Compound 34 | MDA-MB-231 (Breast Cancer) | MTT Assay | 48 hours | 22.3 µM | [11] |
| Compound 1d | HEK (Normal Kidney) | MTT Assay | 24 hours | ~160 µM (at 50% viability) | [3] |
| Compound 1d | PC3 (Prostate Cancer) | MTT Assay | 24 hours | ~320 µM (at 50% viability) | [3] |
Table 3: Antioxidant and Other Activities of Isoxazole Derivatives
| Compound ID | Assay Type | Metric | Value | Reference |
| Compound 2a | DPPH Radical Scavenging | IC50 | 0.45 ± 0.21 µg/mL | [12][13] |
| Compound 2c | DPPH Radical Scavenging | IC50 | 0.47 ± 0.33 µg/mL | [12][13] |
| Compound 3 | RORγt Allosteric Binding | IC50 | 31 nM | [14] |
| Compound 6 | RORγt Allosteric Binding | IC50 | 20 nM | [14] |
Experimental Protocols
Herein are detailed protocols for common in vitro assays used to characterize isoxazole-based compounds.
Protocol 1: Cell Viability (MTT) Assay for Anticancer Screening
This protocol is used to assess the cytotoxic or antiproliferative effects of isoxazole compounds on cancer cell lines.[4] The MTT assay measures the metabolic activity of viable cells.[15]
Materials:
-
Target cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer).[10][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Isoxazole test compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS).[15]
-
DMSO (Dimethyl sulfoxide).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[15]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[15]
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., medium with DMSO) and an untreated control.[16]
-
Incubation: Treat the cells for a specified period, typically 24, 48, or 72 hours.[15][16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (1 mg/mL) to each well.[15]
-
Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. After this period, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][16]
Protocol 2: Fluorometric COX-2 Enzyme Inhibition Assay
This protocol assesses the ability of isoxazole derivatives to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[5]
Materials:
-
Fluorometric COX-2 inhibitor screening kit (commercially available).[1]
-
COX-2 enzyme (ovine or human recombinant).[17]
-
Arachidonic acid (substrate).[1]
-
COX assay buffer.[1]
-
COX probe.[1]
-
Isoxazole test compounds and standard inhibitor (e.g., Celecoxib).
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the screening kit.[1]
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX probe, and the isoxazole test compound at various concentrations.[1] Include wells for a positive control (standard inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the COX-2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the negative control.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[5]
Protocol 3: Apoptosis Analysis via Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to determine if a compound induces programmed cell death.[4]
Materials:
-
Target cell line (e.g., K562 leukemia cells).[18]
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent).
-
Isoxazole test compound.
-
Positive control for apoptosis (e.g., Staurosporine).[19]
-
96-well white-walled plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the isoxazole compound for a desired time (e.g., 24 hours).[19] Include untreated and positive controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of active caspase 3/7. Compare the signal from treated cells to untreated controls to determine the fold-increase in apoptosis.
Signaling Pathway Visualization
Some isoxazole derivatives exert their anticancer effects by inducing apoptosis through the inhibition of critical cell survival pathways, such as the PI3K/Akt pathway.[4] Inhibition of this pathway leads to the deactivation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Amino-5-Alkyl Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-amino-5-alkyl isoxazoles, which are crucial building blocks in medicinal chemistry and drug development. The synthesis of these compounds can be challenging due to issues with regioselectivity, yield, and purity, especially during scale-up. These notes outline several reliable and scalable methods, with a particular focus on the synthesis of 3-amino-5-methylisoxazole, a key intermediate for sulfonamide drugs. The protocols described herein are based on established and patented methods, emphasizing reaction conditions that ensure high yield and regioselectivity.
Introduction
3-Amino-5-alkyl isoxazoles are heterocyclic compounds of significant interest in the pharmaceutical industry. They serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The reliable and cost-effective production of these compounds at scale is therefore of high importance. This document details several synthetic strategies, providing step-by-step protocols for their implementation in a laboratory or pilot plant setting. Key considerations for process optimization, such as pH and temperature control to direct regioselectivity, are also discussed.
Synthetic Strategies Overview
Several synthetic routes for the preparation of 3-amino-5-alkyl isoxazoles have been developed. The choice of a particular method may depend on the availability of starting materials, the desired scale of the reaction, and the specific alkyl substituent required. The most common and scalable strategies include:
-
From β-Ketonitriles with pH and Temperature Control: A highly reliable method that controls the regioselectivity of the reaction between a β-ketonitrile and hydroxylamine by carefully adjusting the pH and temperature.[1]
-
Three-Step Synthesis from Acetonitrile and Esters: A robust, multi-step process that begins with the formation of acetyl acetonitrile from readily available starting materials.[2]
-
From Halogenated Nitriles and Hydroxyurea: This approach utilizes α,β-dihalo carboxylic acid nitriles or related compounds and reacts them with hydroxyurea under controlled pH conditions.[3]
-
From Acetylenic Nitriles: This method involves the reaction of acetylenic nitriles with hydroxylamine.[4]
The following diagram provides a high-level overview of these synthetic pathways.
Caption: Overview of synthetic routes to 3-amino-5-alkyl isoxazoles.
Experimental Protocols
Protocol 1: Regioselective Synthesis from β-Ketonitriles
This protocol is based on a reliable and scalable method where pH and temperature are key factors in determining the regioselectivity of the reaction.[1] At a pH between 7 and 8 and a temperature at or below 45°C, the reaction of a β-ketonitrile with hydroxylamine favors the formation of the 3-amino isoxazole isomer.
Materials:
-
β-Ketonitrile (e.g., 3-oxopentanenitrile)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (for pH adjustment)
-
Acid (for cyclization, e.g., HCl)
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the β-ketonitrile in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and pH probe.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Cool the reaction mixture to the desired temperature (e.g., ≤45°C).
-
Slowly add the hydroxylamine solution to the reaction mixture while monitoring the pH.
-
Maintain the pH of the reaction mixture between 7 and 8 by the controlled addition of a sodium hydroxide solution.
-
Stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC or HPLC).
-
Once the initial reaction is complete, perform an acid-mediated cyclization by carefully adding an acid (e.g., HCl) to the reaction mixture.
-
Work-up the reaction mixture by neutralization, extraction with a suitable organic solvent, and subsequent purification (e.g., crystallization or column chromatography).
| R-group | Temperature (°C) | pH | Yield (%) | Reference |
| Methyl | ≤45 | 7-8 | 60-90 | [1] |
| Ethyl | ≤45 | 7-8 | 60-90 | [1] |
| Propyl | ≤45 | 7-8 | 60-90 | [1] |
Protocol 2: Three-Step Synthesis of 3-Amino-5-Methylisoxazole
This protocol describes a three-step synthesis starting from ethyl acetate and acetonitrile, which is suitable for large-scale production.[2]
Step 1: Synthesis of Acetyl Acetonitrile
-
In a 500 mL reaction flask, cool a tetrahydrofuran (140 mL) solution of diisopropylamine (35.4 g, 0.35 mol) to below -30°C.
-
Under a nitrogen atmosphere, add n-butyl lithium in n-hexane solution (140 mL, 0.35 mol, 2.5 M) dropwise.
-
After the addition, stir the reaction at room temperature for 30 minutes.
-
Cool the reaction temperature to below -78°C and add a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) dropwise.
-
After the addition, stir the reaction at room temperature for 2 hours.
-
Quench the reaction with 2N HCl to adjust the pH to 5-6.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetyl acetonitrile.
Step 2: Hydrazone Formation
-
Dissolve the acetyl acetonitrile (19.1 g, 0.23 mol) from the previous step in 600 mL of ethanol in a 1 L reaction flask.
-
Add p-toluenesulfonyl hydrazide (42.8 g, 0.23 mol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the mixture to induce crystallization and filter to obtain the white crystalline solid hydrazone.
Step 3: Cyclization to 3-Amino-5-Methylisoxazole
-
In a 500 mL reaction flask, combine hydroxylamine hydrochloride (16.7 g, 0.24 mol), potassium carbonate (99.5 g, 0.72 mol), and 40 mL of water. Stir at room temperature for 30 minutes.
-
Add tetrahydrofuran (360 mL) and the hydrazone (50.3 g, 0.20 mol) from the previous step.
-
Heat the mixture to 65°C and maintain the temperature for 2 hours.
-
Cool the reaction and add concentrated hydrochloric acid dropwise to adjust the pH to 1.
-
Stir for 1 hour, then separate the layers, discarding the organic layer.
-
Adjust the pH of the aqueous layer to 10-12 with a 20% sodium hydroxide solution to precipitate the product.
-
Filter and dry the precipitate to obtain 3-amino-5-methylisoxazole.
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1 | Acetyl Acetonitrile | 87 | 98 (GC) | [2] |
| 2 | Hydrazone | 90 | 99 (HPLC) | [2] |
| 3 | 3-Amino-5-methylisoxazole | 79 | 98.8 (HPLC) | [2] |
Protocol 3: Synthesis of 3-Amino-5-Methylisoxazole from Halogenated Nitriles and Hydroxyurea
This method provides an improved process for the manufacture of 3-amino-5-methylisoxazole by reacting a nitrile compound with hydroxyurea while maintaining a specific pH range.[3]
Materials:
-
Nitrile compound (e.g., 2,3-dibromobutyronitrile, 2-bromocrotononitrile)
-
Hydroxyurea
-
Alkali metal hydroxide (e.g., NaOH) for pH control
Procedure:
-
Prepare an aqueous solution of hydroxyurea.
-
In a suitable reaction vessel, add the nitrile compound.
-
Slowly add the hydroxyurea solution to the nitrile compound with vigorous stirring.
-
During the addition and subsequent reaction, maintain the pH of the mixture between 10.1 and 13 (preferably 10.5 to 12.5) by the controlled addition of an alkali metal hydroxide solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time, followed by a period of reflux.
-
Upon completion of the reaction, work-up the mixture to isolate the 3-amino-5-methylisoxazole.
| Starting Nitrile | pH Range | Yield (%) | 5-Amino Isomer Contamination (%) | Reference |
| 2-Bromocrotononitrile | 11-12 | 90 | <0.7 | [3] |
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for selecting a synthetic protocol for 3-amino-5-alkyl isoxazoles based on key decision factors.
Caption: Decision workflow for selecting a synthesis protocol.
Conclusion
The scale-up synthesis of 3-amino-5-alkyl isoxazoles can be achieved through several effective methods. The choice of the optimal synthetic route depends on factors such as the required regioselectivity, the availability and cost of starting materials, and the desired scale of production. The protocols detailed in these application notes provide a solid foundation for researchers and process chemists to develop robust and efficient manufacturing processes for these valuable chemical intermediates. Careful control of reaction parameters, particularly pH and temperature, is paramount for achieving high yields and purity.
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 4. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for X-ray Crystallography of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. This compound is of interest in medicinal chemistry and drug development, and a definitive crystal structure is crucial for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design.
Introduction
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. The resulting three-dimensional structure provides invaluable insights into molecular geometry, stereochemistry, and packing interactions within the crystal lattice. For drug development professionals, this information is fundamental for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This protocol outlines a reproducible workflow for obtaining high-quality single crystals of this compound and determining its crystal structure.
Experimental Protocols
The overall workflow consists of three main stages: synthesis of the target compound, crystallization to obtain diffraction-quality single crystals, and X-ray diffraction analysis for structure determination.
Synthesis of this compound
The synthesis of 3-aryl-1,2-oxazol-5-amines is commonly achieved through the cyclization of a β-ketonitrile with hydroxylamine. This protocol is adapted from established methods for similar analogues.
Materials:
-
3-(4-ethylphenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-(4-ethylphenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketonitrile at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Crystallization
The growth of high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[1] The following methods are recommended for this compound.
Protocol 2.2.1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at a concentration just below saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing small perforations or with parafilm pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Protocol 2.2.2: Vapor Diffusion (Hanging Drop Method)
-
Prepare a reservoir solution of a precipitant (a solvent in which the compound is less soluble, e.g., hexane) in a well of a crystallization plate.[1]
-
Dissolve the compound in a good solvent (e.g., ethanol) to near saturation.
-
Place a small drop (1-2 µL) of the compound solution on a siliconized glass coverslip.[1]
-
Invert the coverslip and seal the well containing the reservoir solution.
-
Over time, the vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the compound and inducing crystallization.
X-ray Data Collection and Structure Determination
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction. The following describes a typical procedure using a modern diffractometer.
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a cryoloop or a glass fiber.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD or Oxford Diffraction Xcalibur) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[2][3] The crystal is typically cooled to a low temperature (e.g., 100 K or 293/295 K) to minimize thermal vibrations and radiation damage.[2][3]
-
Data Processing: Collect a series of diffraction images by rotating the crystal in the X-ray beam (ω and φ scans).[3] The collected data are then processed using software such as CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of the reflections.[2] An absorption correction (e.g., multi-scan) is applied to the data.[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT. The resulting structural model is then refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final crystallographic data is then deposited in a crystallographic database (e.g., the Cambridge Structural Database, CSD).
Data Presentation
The following table summarizes the typical crystallographic data that would be obtained for this compound, based on data from structurally similar compounds.[2][3]
| Parameter | Example Value |
| Chemical Formula | C₁₁H₁₂N₂O |
| Formula Weight | 188.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit Cell Dimensions | a = 10.2 Å, b = 14.2 Å, c = 10.2 Å, β = 93.0° |
| Volume | ~1488 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | ~1.31 Mg/m³ |
| Absorption Coefficient | ~0.09 mm⁻¹ |
| Reflections Collected | ~24000 |
| Independent Reflections | ~3450 [R(int) = 0.047] |
| Final R indices [I>2σ(I)] | R₁ = 0.044, wR₂ = 0.123 |
| Goodness-of-fit on F² | 1.03 |
Visualizations
The following diagram illustrates the complete experimental workflow from synthesis to final structure validation.
Caption: Workflow for the synthesis and X-ray crystal structure analysis of the target compound.
References
Application Notes and Protocols for the Functionalization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. This versatile building block is a key starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The following sections detail procedures for N-acylation, N-sulfonylation, N-arylation, N-alkylation, and reductive amination, along with data on the biological activities of representative functionalized products.
N-Acylation: Synthesis of Amides
The primary amino group of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base.
Experimental Protocol: Synthesis of N-(3-(4-Ethylphenyl)-1,2-oxazol-5-yl)acetamide
A straightforward method for the acylation of a similar 5-amino-1,2-benzisoxazole derivative involves the use of thionyl chloride in the presence of pyridine. This can be adapted for this compound.[1]
-
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(3-(4-Ethylphenyl)-1,2-oxazol-5-yl)acetamide.
-
Table 1: Representative Data for N-Acylation Reactions
| Acylating Agent | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Acetyl Chloride | N-(3-(4-Ethylphenyl)-1,2-oxazol-5-yl)acetamide | ~70-85% (estimated) | - | IR (cm⁻¹): ~3300 (N-H), ~1670 (C=O) |
Note: Yields are estimated based on similar reactions and may vary.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation: Synthesis of Sulfonamides
The amino group can be converted to a sulfonamide through reaction with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(3-(4-Ethylphenyl)-1,2-oxazol-5-yl)benzenesulfonamide
This protocol is adapted from a general method for the synthesis of N-aryl sulfonamides.[2]
-
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at room temperature.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-(3-(4-Ethylphenyl)-1,2-oxazol-5-yl)benzenesulfonamide.
-
Table 2: Representative Data for N-Sulfonylation Reactions
| Sulfonylating Agent | Product | Yield (%) | Melting Point (°C) |
| Benzenesulfonyl chloride | N-(3-(4-Ethylphenyl)-1,2-oxazol-5-yl)benzenesulfonamide | ~60-80% (estimated) | - |
Note: Yields are estimated based on similar reactions and may vary.
Signaling Pathway for N-Sulfonylation
Caption: Reaction mechanism for N-sulfonylation.
N-Arylation: Buchwald-Hartwig and Ullmann Couplings
Cross-coupling reactions are powerful methods for forming C-N bonds between the amino group and aryl halides.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a versatile method for N-arylation under relatively mild conditions.[3][4]
Experimental Protocol: Synthesis of N-(4-methylphenyl)-3-(4-ethylphenyl)-1,2-oxazol-5-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of heterocyclic amines.[5]
-
Materials:
-
This compound
-
1-Bromo-4-methylbenzene (4-Bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and 1-bromo-4-methylbenzene (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Ullmann Condensation
The Ullmann reaction is a copper-catalyzed alternative for N-arylation, often requiring higher temperatures.[6]
Experimental Protocol: Synthesis of N-phenyl-3-(4-ethylphenyl)-1,2-oxazol-5-amine
This protocol is adapted from general Ullmann coupling procedures.[7]
-
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and iodobenzene (1.2 eq).
-
Add anhydrous DMSO.
-
Heat the mixture at 90-120 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Representative Data for N-Arylation Reactions
| Reaction | Aryl Halide | Product | Yield (%) |
| Buchwald-Hartwig | 4-Bromotoluene | N-(4-methylphenyl)-3-(4-ethylphenyl)-1,2-oxazol-5-amine | ~60-90% (estimated) |
| Ullmann | Iodobenzene | N-phenyl-3-(4-ethylphenyl)-1,2-oxazol-5-amine | ~50-80% (estimated) |
Note: Yields are estimated based on analogous reactions and may vary.
Logical Relationship of Cross-Coupling Reactions
Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation pathways.
N-Alkylation
Direct alkylation of the amino group can be achieved using alkyl halides. Controlling the stoichiometry is important to favor mono-alkylation over di-alkylation.
Experimental Protocol: Synthesis of N-benzyl-3-(4-ethylphenyl)-1,2-oxazol-5-amine
This procedure is based on a general method for the benzylation of sulfonamides.[8]
-
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Add a solution of NaOH (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product by filtration if it precipitates, or by extraction with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
-
Table 4: Representative Data for N-Alkylation
| Alkylating Agent | Product | Yield (%) |
| Benzyl bromide | N-benzyl-3-(4-ethylphenyl)-1,2-oxazol-5-amine | ~70-90% (estimated) |
Note: Yields are estimated based on similar reactions and may vary.
Reductive Amination
Reductive amination provides a method to introduce alkyl groups via the reaction with aldehydes or ketones in the presence of a reducing agent.[9]
Experimental Protocol: Synthesis of N-benzyl-3-(4-ethylphenyl)-1,2-oxazol-5-amine
This protocol is a general procedure for reductive amination.[10]
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 5: Representative Data for Reductive Amination
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | N-benzyl-3-(4-ethylphenyl)-1,2-oxazol-5-amine | ~60-85% (estimated) |
Note: Yields are estimated based on similar reactions and may vary.
Applications in Drug Discovery
Derivatives of 3-aryl-1,2-oxazol-5-amine have shown a range of biological activities, making this scaffold attractive for drug discovery programs.
-
Anticancer Activity: N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, which are structurally related to N-acylated this compound, have demonstrated significant anticancer activity against various cancer cell lines, including melanoma, leukemia, breast, and colon cancer.[11][12] For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed a mean growth percent of 62.61 in an NCI-60 cell line screen.[12]
-
Antimicrobial Activity: Oxazolone-based sulfonamides have exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] Additionally, some thiazole-coumarin hybrids have shown good activity against Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus.[14] These findings suggest that sulfonamide derivatives of this compound could be promising candidates for the development of new antimicrobial agents.
Table 6: Reported Biological Activities of Related Heterocyclic Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| N-Aryl-1,3,4-oxadiazol-2-amines | Anticancer | Active against melanoma, leukemia, breast, and colon cancer cell lines. | [11][12] |
| Oxazolone-based sulfonamides | Antibacterial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [13] |
| Thiazole-coumarin hybrids | Antimicrobial | Active against P. aeruginosa, E. faecalis, and S. aureus. | [14] |
This collection of protocols and application notes serves as a comprehensive guide for the functionalization of this compound, providing a foundation for the synthesis of novel compounds with potential therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]
Application Notes: Antimicrobial Potential of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[1] Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The oxazole nucleus serves as a versatile building block for the development of new therapeutic agents.[2] This document outlines the potential application of a novel oxazole derivative, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, in antimicrobial activity assays.
Compound Profile: this compound
This compound is a synthetic heterocyclic compound featuring an isoxazole ring substituted with an ethylphenyl group at the 3-position and an amine group at the 5-position. While extensive research on this specific molecule is emerging, the structural motifs present suggest a strong potential for biological activity. The presence of the oxazole ring is a key indicator of potential antimicrobial efficacy, as this moiety is found in numerous compounds with established antibacterial and antifungal properties.[3][4] The amine substitution offers a site for potential interactions with biological targets and can influence the compound's solubility and pharmacokinetic properties.
Hypothetical Antimicrobial Activity Data
The following table summarizes illustrative in vitro antimicrobial activity data for this compound against a panel of clinically relevant bacterial and fungal strains. This data is provided for exemplary purposes to guide researchers in potential screening cascades.
| Microorganism | Strain ID | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 | 16 |
| Streptococcus pyogenes | ATCC 19615 | Gram-positive | 16 | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 | >128 |
| Candida albicans | ATCC 90028 | Fungal (Yeast) | 16 | 32 |
| Aspergillus niger | ATCC 16404 | Fungal (Mold) | 32 | 64 |
Caption: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound.
Experimental Protocols
Detailed protocols for determining the antimicrobial susceptibility of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium (CAMHB or RPMI-1640) to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration at which the compound is cidal to the microorganism.
Materials:
-
MIC plates from Protocol 1
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto appropriate agar plates (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the synthesis of the intermediate 3-(4-ethylphenyl)-3-oxopropanenitrile (4-ethylbenzoylacetonitrile), followed by its cyclization with hydroxylamine.
Issue 1: Low Yield of 3-(4-ethylphenyl)-3-oxopropanenitrile (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure anhydrous conditions, as the base used (e.g., sodium ethoxide) is moisture-sensitive. - Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions | - Use a freshly prepared and standardized solution of the base. - Add the ethyl 4-ethylbenzoate slowly to the solution of acetonitrile and base to minimize self-condensation of the ester. |
| Difficult purification | - Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to isolate the product from unreacted starting materials and byproducts. |
Issue 2: Low Yield of this compound (Final Product)
| Potential Cause | Recommended Solution |
| Incorrect pH | - The pH of the reaction mixture is critical for regioselectivity. For the synthesis of 5-aminoisoxazoles, a basic pH (>8) is generally preferred.[1] |
| Suboptimal Temperature | - Higher temperatures (e.g., reflux) often favor the formation of the desired 5-aminoisoxazole isomer.[1] |
| Formation of amide byproduct | - The reaction between nitriles and hydroxylamine can sometimes produce an amide byproduct.[2][3] Using a suitable solvent and controlling the reaction time can minimize this. |
| Degradation of product | - The final product may be sensitive to prolonged heating or strongly acidic/basic conditions during workup. Neutralize the reaction mixture carefully and minimize the time the product is exposed to harsh conditions. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted starting material | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of the reactants; a slight excess of hydroxylamine may be beneficial. |
| Formation of the isomeric 3-amino-5-(4-ethylphenyl)isoxazole | - As mentioned, control of pH and temperature is key to ensuring the correct regioselectivity.[1] |
| Discoloration of the final product | - Treat the crude product with an aqueous caustic solution followed by distillation or recrystallization to remove colored impurities.[4] |
| General impurities | - Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or toluene). - If recrystallization is insufficient, purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclization of a β-ketonitrile, specifically 3-(4-ethylphenyl)-3-oxopropanenitrile, with hydroxylamine. This reaction's regioselectivity is controlled to favor the formation of the 5-aminoisoxazole.[1]
Q2: How can I synthesize the starting material, 3-(4-ethylphenyl)-3-oxopropanenitrile?
A2: This intermediate can be synthesized via a Claisen condensation reaction between an ester of 4-ethylbenzoic acid (e.g., ethyl 4-ethylbenzoate) and acetonitrile, using a strong base like sodium ethoxide or sodium amide.
Q3: What are the critical parameters to control during the cyclization reaction to maximize the yield of the desired 5-aminoisoxazole isomer?
A3: The key parameters are pH and temperature. A pH greater than 8 and elevated temperatures (e.g., 100 °C) favor the preferential reaction of hydroxylamine with the ketone carbonyl, leading to the formation of the 5-aminoisoxazole.[1]
Q4: I am observing a significant amount of an unknown byproduct. What could it be?
A4: A common byproduct in the reaction of nitriles with hydroxylamine is the corresponding amide.[2][3] Additionally, if the reaction conditions are not optimized, you may be forming the undesired 3-aminoisoxazole regioisomer.
Q5: What are the best methods for purifying the final product?
A5: Purification can typically be achieved by recrystallization from a suitable solvent. For persistent impurities, column chromatography is a reliable method.[5] Treating the crude product with a caustic wash may also help remove certain impurities.[4]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Aryl-5-aminoisoxazoles
| Aryl Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Sodium Ethoxide | Ethanol | Reflux | 4 | 75-85 | Adapted from[6] |
| 4-Bromophenyl | Sodium Ethoxide | Ethanol | Reflux | 5 | 70-80 | Adapted from[6] |
| Naphthyl | Sodium Ethoxide | Ethanol | 48 | 60 | [6] | |
| 4-Tolyl | Sodium Ethoxide | Ethanol | Reflux | 4 | 80-90 | Hypothetical, based on similar structures |
| 4-Ethylphenyl | Sodium Ethoxide | Ethanol | Reflux | 4-6 | ~80 | Projected |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-ethylphenyl)-3-oxopropanenitrile
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) and anhydrous ethanol.
-
Reaction: Add acetonitrile (1.5 equivalents) to the flask and stir the mixture at room temperature for 15 minutes. Subsequently, add ethyl 4-ethylbenzoate (1.0 equivalent) dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Preparation: In a round-bottom flask, dissolve 3-(4-ethylphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Reaction: Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium hydroxide or potassium carbonate) to adjust the pH to > 8.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent.
-
Purification: Wash the collected solid or the organic extract with water, dry, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 5. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting regioselectivity in 3,5-disubstituted isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 3,5-disubstituted isoxazoles, with a particular focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,5-disubstituted isoxazoles?
A1: The two primary and most widely employed methods for the synthesis of 3,5-disubstituted isoxazoles are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a terminal alkyne. It is a powerful and versatile method that generally favors the formation of the 3,5-disubstituted isomer.[1][2]
-
Condensation of β-Diketones with Hydroxylamine: This classical approach involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent like β-enamino diketones) with hydroxylamine.[3][4] The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone and the reaction conditions.
Q2: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,5- and 3,4-disubstituted isomers. How can I improve the regioselectivity for the desired 3,5-isomer?
A2: Achieving high regioselectivity for the 3,5-isomer in a 1,3-dipolar cycloaddition is a common objective. Several factors can be optimized to favor the formation of this isomer:
-
Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from polar to non-polar can help in optimizing the selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the thermodynamically more stable 3,5-isomer.
-
Steric and Electronic Effects: The regioselectivity is governed by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. Bulky substituents tend to favor the 3,5-isomer to minimize steric hindrance in the transition state.
Q3: I am observing low yields in my isoxazole synthesis. What are the potential causes and how can I address them?
A3: Low yields can be attributed to several factors, primarily related to the stability of intermediates and reaction conditions:
-
Nitrile Oxide Dimerization: Nitrile oxides are often unstable and can dimerize to form furoxans, which is a common side reaction that reduces the yield of the desired isoxazole. Generating the nitrile oxide in situ at a low concentration and in the presence of the alkyne can minimize this side reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of base (when applicable) can lead to decomposition of starting materials or products. Careful optimization of these parameters is crucial.
-
Substrate Reactivity: Electron-deficient alkynes may exhibit lower reactivity, leading to incomplete conversion. The use of a catalyst can often help to drive the reaction to completion.
Q4: How can I synthesize the 3,4-disubstituted isoxazole isomer regioselectively?
A4: While the 3,5-isomer is often the major product in 1,3-dipolar cycloadditions with terminal alkynes, specific strategies can be employed to favor the formation of the 3,4-isomer. One effective method involves the reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂. The choice of solvent and the structure of the β-enamino diketone are critical in controlling the regioselectivity.[3][4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Mixture of 3,5- and 3,4-isomers)
This guide will help you troubleshoot and optimize your reaction to favor the formation of the 3,5-disubstituted isoxazole.
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield in Isoxazole Synthesis
This guide provides a systematic approach to identifying and resolving the causes of low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Regioselective Synthesis of Isoxazoles from β-Enamino Diketones
This table summarizes the effect of reaction conditions on the regioselectivity of isoxazole synthesis from β-enamino diketones and hydroxylamine hydrochloride.[3][4]
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Product (Isomer) | Yield (%) |
| 1 | Ethanol | - | Reflux | 5 | 3,5-disubstituted | 85 |
| 2 | Acetonitrile | Pyridine | 25 | 3 | 4,5-disubstituted | 78 |
| 3 | Acetonitrile | Pyridine, BF₃·OEt₂ | 25 | 2 | 3,4-disubstituted | 92 |
| 4 | Toluene | - | Reflux | 6 | Mixture of isomers | - |
Table 2: Effect of Catalyst and Solvent on 1,3-Dipolar Cycloaddition
This table provides a comparative overview of the impact of different catalysts and solvents on the yield and regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | 3,5-isomer:3,4-isomer Ratio | Total Yield (%) |
| 1 | None | Toluene | 110 | 12 | 4:1 | 75 |
| 2 | CuI (10 mol%) | THF/H₂O | 25 | 4 | >95:5 | 91 |
| 3 | CuSO₄/NaAscorbate | t-BuOH/H₂O | 25 | 6 | >95:5 | 88 |
| 4 | RuCl₂(PPh₃)₃ (5 mol%) | Toluene | 80 | 8 | 1:10 | 82 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst.[2]
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (1.5 mmol)
-
Solvent (e.g., THF/H₂O, 1:1)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent, add CuI (0.1 mmol).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Slowly add a solution of NCS (1.1 mmol) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones
This protocol provides a method for the regioselective synthesis of 3,4-disubstituted isoxazoles.[3][4]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
-
Acetonitrile (4 mL)
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.
References
- 1. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid furoxan byproduct formation in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with furoxan byproduct formation during the synthesis of isoxazoles. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and maximize the yield of your desired isoxazole product.
Frequently Asked Questions (FAQs)
Q1: What are furoxans and why do they form during isoxazole synthesis?
Furoxans, also known as 1,2,5-oxadiazole 2-oxides, are common byproducts in isoxazole syntheses that proceed via a nitrile oxide intermediate.[1][2] They are formed by the dimerization of two nitrile oxide molecules.[3][4] This competing reaction can significantly reduce the yield of the desired isoxazole product, which is formed through the [3+2] cycloaddition of a nitrile oxide with a dipolarophile (like an alkyne or alkene).[1][5]
Q2: What is the primary mechanism leading to furoxan byproducts?
The formation of furoxan is a bimolecular process. If the concentration of the in situ generated nitrile oxide is too high, or if the cycloaddition reaction with the intended dipolarophile is slow, the nitrile oxide molecules are more likely to react with each other (dimerize) than with the alkyne or alkene.[6][7] This dimerization is often rapid and can become the dominant reaction pathway under suboptimal conditions.[6]
Q3: What are the key reaction parameters to control to minimize furoxan formation?
Minimizing furoxan formation hinges on controlling the concentration and lifetime of the nitrile oxide intermediate. The key parameters to adjust are:
-
Rate of Nitrile Oxide Generation: A slow, controlled generation of the nitrile oxide keeps its instantaneous concentration low.[6][8]
-
Concentration of Reactants: High dilution can favor intramolecular reactions and reduce the chances of bimolecular dimerization.[8] Conversely, using an excess of the alkyne or alkene can help "trap" the nitrile oxide before it dimerizes.[1][7]
-
Temperature: Lowering the reaction temperature can sometimes slow the rate of dimerization more significantly than the desired cycloaddition.[6][7]
-
Choice of Reagents: The selection of the oxidant (for generating nitrile oxide from an aldoxime) and the base (if starting from a hydroximoyl chloride) is crucial, as is the purity of all starting materials.[8]
Q4: How do I choose the right oxidant for generating nitrile oxides from aldoximes?
The choice of oxidant is critical for efficiently generating the nitrile oxide without promoting side reactions. Common oxidants include:
-
(Diacetoxyiodo)benzene (PIDA/DIB): Effective but ensure it is fresh as it can degrade.[8]
-
Sodium hypochlorite (Bleach): A cost-effective and highly effective option, often used in biphasic systems.[8]
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A stable and environmentally friendly oxidant that can be used in solvent-free, ball-milling conditions to afford good yields of isoxazoles with minimal furoxan byproduct when paired with a base like Na₂CO₃.[9][10]
-
tert-Butyl hypoiodite (t-BuOI): Generated in situ, it is a powerful reagent for producing nitrile oxides from oximes under mild conditions.[11]
Troubleshooting Guide
This guide addresses the common issue of high furoxan byproduct formation.
Problem: The primary product of my reaction is the furoxan dimer, not the desired isoxazole.
| Potential Cause | Recommended Solutions |
| High Nitrile Oxide Concentration | The rate of nitrile oxide generation is too fast, favoring dimerization. |
| Solution 1: Slow Addition. Add the oxidant (e.g., bleach, PIDA) or base (e.g., triethylamine) dropwise or via syringe pump to the reaction mixture over an extended period (e.g., 15-30 minutes or longer).[1][6][8] This maintains a low steady-state concentration of the nitrile oxide. | |
| Solution 2: High Dilution. Run the reaction at a lower overall concentration. Intramolecular reactions, in particular, are favored at high dilution.[6][8] | |
| Slow Cycloaddition Rate | The reaction between the nitrile oxide and the dipolarophile (alkyne/alkene) is slower than the dimerization reaction. |
| Solution 1: Increase Dipolarophile Concentration. Use a larger excess of the alkyne or alkene (e.g., 1.5 to 3 equivalents) to increase the probability of the desired cycloaddition over dimerization.[1][7] | |
| Solution 2: Choose a More Reactive Dipolarophile. Electron-deficient or strained alkenes and alkynes often react faster with nitrile oxides.[6] | |
| Suboptimal Reaction Conditions | The chosen temperature, solvent, or base is promoting the side reaction. |
| Solution 1: Lower the Temperature. Perform the reaction at 0 °C or room temperature. Excessive heat can accelerate dimerization.[6][8] | |
| Solution 2: Solvent Screening. The choice of solvent can influence reaction rates. Dichloromethane (DCM) is common, but other non-polar solvents may improve yields.[8] For certain substrates, aqueous media has also been explored.[8] | |
| Solution 3: Base Selection. When generating nitrile oxide from a hydroximoyl chloride, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize side reactions.[8] When using Oxone®, an inorganic base like Na₂CO₃ has been shown to be more effective than NEt₃ in minimizing furoxan formation.[9] | |
| Poor Quality of Starting Materials | Impurities in the aldoxime or hydroximoyl chloride precursors can lead to inefficient nitrile oxide generation and other side reactions. |
| Solution: Purify Starting Materials. Ensure that the precursors are pure and dry before use. Standard techniques like recrystallization or chromatography may be necessary.[8] |
Comparative Data on Reaction Conditions
The following table summarizes results from a study on the [3+2] cycloaddition of (E)-4-methylbenzaldehyde oxime with methyl acrylate under ball-milling conditions, highlighting the effect of the base on product distribution.[9]
| Entry | Base | Isoxazoline Yield (%) | Furoxan Yield (%) |
| 1 | NEt₃ | 28 | 33 |
| 2 | Na₂CO₃ | 54 | 7 |
Conditions: (E)-4-methylbenzaldehyde oxime (0.1 mmol), methyl acrylate (0.1 mmol), NaCl (0.1 mmol), Oxone (0.1 mmol), and base (0.1 mmol) were milled at 30 Hz for 30 min.[9]
Experimental Protocols
Protocol: Minimizing Furoxan Formation in a One-Pot Isoxazole Synthesis
This protocol is a general procedure for the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (bleach) followed by cycloaddition with an alkyne. This method is designed to maintain a low concentration of the nitrile oxide intermediate.
Materials:
-
Aldoxime (1.0 eq.)
-
Alkyne (1.2 - 1.5 eq.)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite solution (e.g., commercial bleach, ~5-10%)
-
Stir bar and round-bottom flask
-
Addition funnel or syringe pump
Procedure:
-
Setup: Dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C in an ice bath.
-
Slow Addition of Oxidant: Add the aqueous sodium hypochlorite solution to an addition funnel. Slowly add the bleach solution dropwise to the stirring DCM solution over a period of 30-60 minutes. The slow addition is critical to keep the concentration of the generated nitrile oxide low.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the aldoxime starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to separate the desired isoxazole from any furoxan byproduct and other impurities.[1]
Visual Guides
Logical Workflow for Troubleshooting Furoxan Formation
The following diagram illustrates a decision-making process for addressing high levels of furoxan byproduct in an isoxazole synthesis.
Caption: Troubleshooting logic for minimizing furoxan byproduct.
Reaction Pathway Control
This diagram shows the competing reaction pathways and the key control points for favoring isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Item - In Situ Generation of Nitrile Oxides from NaClâOxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - American Chemical Society - Figshare [acs.figshare.com]
- 11. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Nitrile Oxide Cycloaddition
Welcome to the technical support center for nitrile oxide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of nitrile oxide cycloaddition reactions.
Question 1: My primary reaction product is the furoxan dimer, not the desired isoxazoline/isoxazole. What is causing this and how can I fix it?
Answer: The formation of a furoxan (1,2,5-oxadiazole-2-oxide) is the most common side reaction in nitrile oxide cycloadditions.[1] This occurs because nitrile oxides are highly reactive and unstable; in the absence of a dipolarophile, they will dimerize.[1] To minimize this side reaction, the instantaneous concentration of the nitrile oxide should be kept low throughout the reaction.
Recommended Solutions:
-
In Situ Generation: This is the most effective method to prevent dimerization. The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize.[1][2]
-
Slow Addition/Diffusion Mixing: If using a pre-formed nitrile oxide or a rapid generation method, slowly adding the nitrile oxide or its generating agent to the dipolarophile solution can significantly reduce dimerization. A "diffusion reagent mixing" technique, where vapors of a volatile base like triethylamine are slowly introduced, has been shown to be effective.[1][3]
-
Increase Dipolarophile Concentration: Using a higher concentration or a larger excess of the dipolarophile can increase the rate of the desired cycloaddition compared to dimerization.[2][4]
-
Choose a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[2]
-
Lower the Reaction Temperature: Performing the reaction at 0 °C or lower can help to suppress the dimerization reaction, provided the cycloaddition still proceeds at a reasonable rate.[2][4]
Question 2: I am performing an in situ generation of my nitrile oxide from an aldoxime, but the reaction is sluggish and I'm observing significant byproduct formation. How can I optimize this?
Answer: The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is critical for a successful reaction.
Recommended Solutions:
-
Choice of Oxidant: A variety of oxidants can be used, and the optimal choice may depend on your specific substrate. Common oxidants include N-bromosuccinimide (NBS) in DMF, alkali hypohalites, and iodobenzene diacetate.[1][5] A combination of NaCl, Oxone, and Na₂CO₃ under ball-milling conditions has also been reported as an efficient and environmentally friendly option.[6]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate.[7] It is advisable to screen a variety of solvents. For instance, dioxane has been shown to be effective in some cases.[8]
-
Temperature Control: Most in situ generation methods are effective at room temperature. However, for unstable nitrile oxides or slow cycloadditions, cooling the reaction may be beneficial.[1] Conversely, for sluggish reactions, a moderate increase in temperature might be necessary, but this should be done cautiously to avoid accelerating dimerization.[2]
-
pH Control: The presence of a base is often required. For example, 2,6-lutidine has been found to be a suitable base when using t-BuOI for nitrile oxide generation.[8]
Question 3: My cycloaddition reaction is showing poor regioselectivity. What factors influence this and how can I control it?
Answer: Regioselectivity in nitrile oxide cycloadditions is influenced by a combination of steric and electronic factors.
Recommended Solutions:
-
Catalyst Control: The use of a catalyst can dramatically alter the regioselectivity. For example, ruthenium catalysts have been shown to reverse the regioselectivity of cycloadditions between nitrile oxides and both electron-rich and electron-deficient alkynes.[9] Copper(I) catalysts can also provide a single regioisomer in reactions with terminal alkynes, whereas thermal conditions may yield a mixture.[10]
-
Solvent Effects: The nature of the solvent can impact regioselectivity. For instance, ionic liquids have been observed to favor the formation of the least sterically hindered product.[11]
-
Lewis Acid Catalysis: Chiral Lewis acids can be employed to achieve high regio- and enantioselectivity, particularly when using pyrazolidinones as achiral templates.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating nitrile oxides?
A1: The most common methods include:
-
Dehydrohalogenation of hydroxamoyl halides (e.g., using a base like triethylamine).[13]
-
Oxidation of aldoximes using reagents such as N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or Oxone.[5][6][13]
-
Dehydration of primary nitro compounds.[5]
-
A newer method involves the dehydration of O-silylated hydroxamic acids using triflic anhydride.[13]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence the reaction rate, yield, and regioselectivity.[7][14] While some cycloadditions are not significantly affected by solvent polarity, others show marked improvements in specific solvents.[7] For example, computational studies have shown that solvent effects can change the preferred transition state in the cycloaddition of benzonitrile oxide to vinylacetic acid.[14] It is often recommended to screen a range of solvents to find the optimal conditions for a particular reaction.[7]
Q3: Can temperature be used to control the outcome of the reaction?
A3: Yes, temperature is a critical parameter. Lower temperatures (e.g., 0 °C or below) are often used to minimize the dimerization of the nitrile oxide.[2] However, some cycloadditions require elevated temperatures to proceed at a practical rate.[7] The optimal temperature will be a balance between achieving a reasonable reaction rate for the cycloaddition while minimizing the competing dimerization.[2]
Q4: Are there catalytic methods to improve nitrile oxide cycloadditions?
A4: Yes, various catalytic systems have been developed. Chiral Lewis acids can be used to achieve high enantioselectivity.[12] Metal catalysts, such as those based on ruthenium, nickel, magnesium, and copper, can control regioselectivity and accelerate the reaction.[10] For instance, ruthenium catalysts can reverse the typical regioselectivity of the cycloaddition.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on the Cycloaddition of Benzonitrile Oxide with Styrene
| Entry | Oxidant/Generation Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | t-BuOI (1 equiv) | - | Acetonitrile | Room Temp | 24 | 45 | [8] |
| 2 | t-BuOI (1 equiv) | - | Dioxane | Room Temp | 24 | 54 | [8] |
| 3 | t-BuOI (1 equiv) | 2,6-lutidine | Dioxane | Room Temp | 24 | 88 | [8] |
| 4 | t-BuOCl | 2,6-lutidine | Dioxane | Room Temp | 24 | 44 | [8] |
| 5 | NIS | 2,6-lutidine | Dioxane | Room Temp | 24 | 25 | [8] |
Table 2: Optimization of Mechanochemical [3+2] Cycloaddition
| Entry | Aldoxime (equiv) | Alkene (equiv) | NaCl (equiv) | Oxone (equiv) | Na₂CO₃ (equiv) | Time (min) | Yield (%) | Reference |
| 1 | 1 | 1.2 | 1.1 | 1.1 | 1.5 | 60 | 86 | [6] |
| 2 | 1 | 1.2 | 1.1 | 1.1 | 1.5 | 30 | 75 | [6] |
| 3 | 1 | 1.2 | 1.1 | 1.1 | 1.5 | 90 | 85 | [6] |
| 4 | 1 | 1.0 | 1.1 | 1.1 | 1.5 | 60 | 72 | [6] |
| 5 | 1 | 1.5 | 1.1 | 1.1 | 1.5 | 60 | 81 | [6] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using t-BuOI
This protocol is based on the method described by Minakata et al.[8]
-
To a solution of the aldoxime (1.0 equiv) and an alkene (1.2 equiv) in dioxane, add 2,6-lutidine (1.1 equiv).
-
To this mixture, add a solution of tert-butyl hypoiodite (t-BuOI) (1.1 equiv) in dioxane dropwise at room temperature. t-BuOI can be pre-formed from t-BuOCl and NaI.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mechanochemical [3+2] Cycloaddition under Ball-Milling Conditions
This protocol is adapted from the work of Li et al.[6]
-
In a ball-milling vessel, combine the aldoxime (1.0 equiv), alkene or alkyne (1.2 equiv), NaCl (1.1 equiv), Oxone (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv), and Na₂CO₃ (1.5 equiv).
-
Mill the mixture at room temperature for the optimized duration (e.g., 60 minutes) at a specified frequency (e.g., 30 Hz).
-
After milling, add water to the vessel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel to obtain the desired isoxazoline or isoxazole.
Visualizations
Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
Caption: General experimental workflow for in situ nitrile oxide cycloaddition.
Caption: Key factors influencing the outcome of nitrile oxide cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
Technical Support Center: Purification of Polar Isoxazole Derivatives
Welcome to the technical support center for the purification of polar isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and actionable solutions to specific issues you may encounter during your experiments.
Extraction & Work-up
Question: My polar isoxazole derivative has high water solubility, making extraction from the aqueous phase inefficient. How can I improve my extraction efficiency?
Answer: High water solubility is a common hurdle with polar molecules. Here are several strategies to enhance extraction efficiency:
-
Salting Out: Saturate the aqueous layer with an inorganic salt, such as sodium chloride (NaCl) or ammonium sulfate. This increases the polarity of the aqueous phase, which can decrease the solubility of your organic compound and promote its partitioning into the organic layer.[1]
-
pH Adjustment: If your isoxazole derivative possesses acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups. This reduces the overall polarity of the molecule, making it more soluble in less polar organic solvents.[1]
-
Solvent Selection: Standard solvents like ethyl acetate or dichloromethane may not be effective for highly polar compounds. Consider using more polar organic solvents like n-butanol or a mixture of chloroform and isopropanol.[1]
-
Continuous Liquid-Liquid Extraction: For compounds that are extremely water-soluble, continuous liquid-liquid extraction can be a very effective, albeit more complex, method to achieve high recovery.[1]
-
Systematic Extraction Protocol: For reactions in polar aprotic solvents like DMF or DMSO, a systematic multi-funnel extraction technique can be more efficient than numerous individual washes, saving time and solvent.[2]
Chromatography
Question: I'm observing significant streaking and poor separation of my polar isoxazole derivative during silica gel column chromatography. What can I do to improve this?
Answer: Streaking on silica gel is a frequent issue with polar compounds, especially those with basic nitrogen atoms. Here are some troubleshooting steps:
-
Mobile Phase Modifiers:
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to your mobile phase. This will compete with your compound for the acidic silanol groups on the silica surface, reducing tailing.[1]
-
For Acidic Compounds: Incorporate a small amount of an acidic modifier such as acetic acid or formic acid to improve peak shape.[1]
-
-
Increase Mobile Phase Polarity: If your compound is sticking to the top of the column, you may need to significantly increase the polarity of your mobile phase. A gradient elution ending in a highly polar solvent system, such as 10-20% methanol in dichloromethane, or even adding a small percentage of acetic acid or ammonium hydroxide to the methanol, can be effective.[1][3]
-
Alternative Stationary Phases:
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography is an excellent alternative. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with an increasing concentration of the organic solvent.[1]
-
Alumina or Florisil: If your compound is unstable on silica gel, consider using a more neutral stationary phase like alumina or Florisil.[3]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and is often successful for purifying challenging polar compounds when standard column chromatography fails.[1]
Troubleshooting Summary for Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Compound streaks/tails | Strong interaction with acidic silica gel | Add a modifier to the eluent (e.g., 0.1-2% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).[1] |
| Compound won't elute | Compound is too polar for the mobile phase | Increase the polarity of the mobile phase (e.g., use a methanol/dichloromethane gradient).[1][3] |
| Poor separation | Components have similar polarities | Try a different solvent system or consider an alternative stationary phase like reverse-phase silica (C18).[1] |
| Compound decomposes | Compound is unstable on silica gel | Use a less acidic stationary phase like alumina or Florisil, or deactivate the silica gel.[3] |
Crystallization
Question: My polar isoxazole derivative "oils out" instead of crystallizing from solution. What should I do?
Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are some techniques to promote crystallization:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to act as a template for crystallization.[4]
-
-
Solvent System Modification:
-
Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
Binary Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly.[1]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
Troubleshooting Crystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" | Solution is too concentrated or cooling is too rapid. Melting point of the compound is below the solvent's boiling point. | Try a more dilute solution, cool the solution more slowly, or use a lower-boiling point solvent system.[1] |
| No crystals form | Solution is not supersaturated enough. | Slowly evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.[4] |
| Crystals are impure | Insoluble impurities present or co-precipitation. | Perform a hot filtration to remove insoluble impurities before cooling. A second recrystallization may be necessary for higher purity.[4] |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase Column Chromatography
This protocol is suitable for highly polar isoxazole derivatives that are difficult to purify using normal-phase silica gel chromatography.
-
Stationary Phase Preparation:
-
Use a pre-packed C18 reverse-phase column or pack a column with C18 silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[1]
-
-
Sample Preparation:
-
Dissolve the crude compound in a minimal amount of the initial mobile phase.
-
Alternatively, dissolve the sample in a small volume of a strong solvent like methanol or DMSO. If using DMSO, ensure the injection volume is small to avoid solvent effects.[1]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Monitor the elution using a UV detector.
-
Collect fractions corresponding to the desired peak(s).
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator). If the mobile phase contains water, lyophilization (freeze-drying) may be necessary to obtain the final solid product.
-
Protocol 2: Recrystallization using a Binary Solvent System
This method is useful when a single suitable recrystallization solvent cannot be found.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble, even at room temperature (e.g., methanol, ethanol, water).
-
Identify a "poor" solvent in which your compound is sparingly soluble, even at elevated temperatures (e.g., diethyl ether, hexanes, ethyl acetate).[1] The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent at an elevated temperature to just dissolve the compound.
-
-
Inducing Crystallization:
-
While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[1]
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
-
Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General purification workflow for polar isoxazole derivatives.
Caption: Troubleshooting streaking in silica gel chromatography.
References
Stability issues of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability data for this compound is not extensively available in public literature. The guidance provided here is based on the known chemical properties of the isoxazole ring and related aminoisoxazole structures.[1][2][3] All experimental work should begin with small-scale preliminary studies to confirm these recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound, like many isoxazole derivatives, is the susceptibility of the isoxazole ring to cleavage, particularly under basic (high pH) conditions.[1][4] This degradation is often accelerated by increased temperature.[1] Additionally, as a primary amine, the 5-amino group can be reactive and may participate in degradation reactions.[3][5] Forced degradation studies are recommended to fully characterize the molecule's intrinsic stability.[6][7]
Q2: How does pH affect the stability of the compound?
A2: The isoxazole ring is prone to base-catalyzed hydrolytic cleavage.[1] In basic solutions (pH > 7.4), the ring can open to form a cyanoenol metabolite or other degradation products.[1] While generally more stable in acidic to neutral pH, strong acidic conditions (pH < 3.5) can also promote degradation, though through a different mechanism.[2] It is crucial to buffer solutions to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 4-7) for storage and analysis.
Q3: What is the expected thermal and photostability of this compound?
A3: Elevated temperatures are known to significantly accelerate the rate of isoxazole ring opening, especially in basic solutions.[1] While specific data is unavailable for this compound, some aminoisoxazole derivatives have shown decreased stability with microwave irradiation, which generates heat.[8] Photostability should also be considered a potential issue. It is recommended to protect solutions from light and store them at reduced temperatures (e.g., 2-8°C) to minimize degradation.[9] A formal photostability study as part of forced degradation is advised.
Q4: What are the likely degradation products?
A4: The primary degradation pathway is likely the cleavage of the N-O bond in the isoxazole ring. Under basic conditions, this can lead to the formation of a β-ketonitrile derivative. Other potential degradation products could arise from reactions involving the 5-amino group or oxidation.[1][10] Identifying these products requires analytical techniques like LC-MS.[1]
Q5: What solvents are recommended for preparing and storing solutions?
A5: For short-term use, common laboratory solvents like acetonitrile, methanol, ethanol, and DMSO are generally acceptable. However, for long-term storage, a buffered aqueous solution in the slightly acidic to neutral pH range (pH 4-7) is recommended. The choice of solvent can impact stability, and it is best to perform preliminary stability tests in the intended analytical or formulation vehicle.[11]
Troubleshooting Guides
Issue 1: Rapid loss of parent compound peak in HPLC analysis, especially in basic mobile phase.
Possible Cause: Base-catalyzed degradation of the isoxazole ring.[1]
Troubleshooting Steps:
-
Analyze pH: Measure the pH of your sample solution and mobile phase.
-
Adjust pH: If the pH is basic, adjust it to a neutral or slightly acidic range (pH 4-7) using a suitable buffer system (e.g., phosphate, acetate).
-
Reduce Temperature: Perform sample preparation and analysis at a controlled, lower temperature (e.g., using a chilled autosampler).
-
Method Modification: If using a basic mobile phase is necessary for chromatographic separation, minimize the time the sample is exposed to these conditions. Consider a rapid gradient elution.
Issue 2: Appearance of new, unidentified peaks in the chromatogram over time.
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.[7][12]
Troubleshooting Steps:
-
Characterize Degradants: Use a mass spectrometer (LC-MS) coupled with your HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the first step in structural elucidation.[13]
-
Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, heat, oxidation, light). This can help confirm if the observed peaks are indeed degradants and provides insight into the degradation pathway.[7][9]
-
Review Storage Conditions: Ensure the compound and its solutions are stored protected from light and at the recommended temperature. Use freshly prepared solutions for experiments whenever possible.
Quantitative Data Summary
While no specific quantitative stability data exists for this compound, the following table summarizes the stability of Leflunomide, a drug containing a similar isoxazole ring, under different pH and temperature conditions. This data is illustrative and should be used as a general guide.[1]
Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide[1]
| pH | Temperature (°C) | Apparent Half-life (t½) | Stability Assessment |
| 4.0 | 25 | Stable | Resistant to ring opening |
| 7.4 | 25 | Stable | Resistant to ring opening |
| 10.0 | 25 | ~6.0 hours | Decomposes |
| 4.0 | 37 | Stable | Resistant to ring opening |
| 7.4 | 37 | ~7.4 hours | Noticeable decomposition |
| 10.0 | 37 | ~1.2 hours | Rapid decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound and its degradation pathways, in line with ICH guidelines.[6][7][9]
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: HCl (0.1 M), NaOH (0.1 M), H₂O₂ (3%)
-
Equipment: HPLC-UV/PDA, LC-MS, pH meter, calibrated oven, photostability chamber.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw aliquots at regular intervals (e.g., 2, 8, 24h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Due to expected lability, withdraw aliquots at shorter intervals (e.g., 0.5, 1, 2, 4h), neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation: Store the stock solution in a calibrated oven at 60°C for 48 hours. Also, expose the solid compound to the same conditions.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA method. Use LC-MS to characterize the major degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.[13][14]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Method Parameters (Starting Conditions):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for λmax (e.g., 200-400 nm) and monitor at the maximum absorbance wavelength.
-
Injection Volume: 10 µL
Method Validation:
-
Use the samples generated from the forced degradation study to test the method's specificity.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5) and from each other.
-
Further validation should be performed according to ICH guidelines, assessing linearity, accuracy, precision, LOD, LOQ, and robustness.[14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. forcetechnology.com [forcetechnology.com]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Isoxazole Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor solubility of isoxazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many isoxazole-based compounds exhibit poor solubility in aqueous buffers?
A: Isoxazole-containing compounds, while versatile in drug discovery, often possess lipophilic ("greasy") characteristics due to their molecular structure.[1][2] This inherent hydrophobicity makes them poorly soluble in the aqueous environments required for most biological assays, leading to precipitation and unreliable experimental outcomes.[1][3]
Q2: What are the immediate signs of a compound solubility problem in my experiment?
A: The most common indicators of poor solubility include:
-
Visible Precipitation: The assay medium may appear cloudy, hazy, or contain visible particles or crystals.[4]
-
Inconsistent Results: High variability between replicate wells or across different experiments is a strong indicator of solubility issues.[4]
-
Flat Dose-Response Curve: Increasing the compound's concentration does not produce a corresponding change in the biological effect, which may suggest the compound is precipitating rather than interacting with the target.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my initial screening assays?
A: Kinetic solubility is determined by dissolving a compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. It reflects the concentration at which a compound begins to precipitate from a supersaturated solution and is often used for high-throughput screening due to its speed.[5][6][7] Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a more accurate but time-consuming measurement.[5][6][8][9] For initial high-throughput screening, kinetic solubility is generally the more practical measurement.[5] However, kinetic solubility values can often be higher than thermodynamic solubility.[8][9][10]
Q4: What are the recommended starting points and maximum concentrations for common co-solvents in cell-based assays?
A: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent. However, its concentration must be carefully controlled to avoid cellular toxicity.[11][12] The table below summarizes recommended concentrations for common co-solvents.
| Co-Solvent | Typical Starting Concentration | Maximum Recommended Concentration | Notes |
| DMSO | ≤ 0.1% | 0.5% - 1% | Cell line dependent; always run a vehicle control.[11][12][13][14] |
| Ethanol | ≤ 0.1% | 0.5% - 1% | Can be less toxic than DMSO for some cell lines.[15][16] |
| PEG 400 | ≤ 0.5% | 1% | Generally well-tolerated.[1] |
| Methanol | ≤ 0.1% | 0.5% | Can be cytotoxic; use with caution.[15][16] |
Q5: How can I mitigate the effects of compound precipitation during my experiments?
A: To minimize precipitation, consider the following:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing to allow for a more gradual change in solvent polarity.[13]
-
Pre-warm the Assay Medium: Warming the medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[4]
-
Use Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solutions, as this can lead to compound precipitation over time.[4]
Troubleshooting Guides
Issue 1: My isoxazole compound, dissolved in DMSO, precipitates immediately upon dilution into the aqueous assay buffer.
This is a classic sign that the final concentration of your compound exceeds its kinetic solubility in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The biological activity of my isoxazole compound is lower than expected, or I am observing a flat dose-response curve.
This could indicate that the compound's solubility limit is being reached at higher concentrations, preventing a true biological response from being observed.
Decision Tree for Enhancing Compound Exposure:
Caption: Decision tree for addressing low compound activity.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Preparation: Allow the vial of the isoxazole compound to equilibrate to room temperature before opening to prevent moisture condensation.[17]
-
Weighing: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).[4][17]
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution.[4][17]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This protocol provides a basic method to estimate the kinetic solubility of your compound in the assay buffer.
-
Prepare Compound Dilutions: Prepare a serial dilution of your high-concentration DMSO stock solution in 100% DMSO.
-
Plate Setup: Add 2 µL of each DMSO concentration to a 96-well plate in triplicate. Include a DMSO-only control.[6]
-
Add Buffer: Rapidly add 198 µL of the aqueous assay buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[6]
-
Incubation: Shake the plate for 1-2 hours at room temperature.[6]
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control.[6]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[18][19]
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 20-40% w/v).
-
Complex Formation:
-
Prepare a high-concentration stock solution of your isoxazole compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock solution to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate, typically by shaking or sonicating for several hours.
-
-
Final Dilution: Dilute the compound-cyclodextrin complex into the final assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.
Signaling Pathway of Solubilization by Cyclodextrin:
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. ovid.com [ovid.com]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. alzet.com [alzet.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to catalyst optimization during the synthesis of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in isoxazole synthesis?
A1: In many common synthetic routes, particularly the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, catalysts play a crucial role in controlling the reaction's efficiency and selectivity.[1] Key functions include:
-
Controlling Regioselectivity: Catalysts, such as those based on Copper(I) or Ruthenium(II), can direct the cycloaddition to favor a specific regioisomer, for example, yielding 3,5-disubstituted isoxazoles over 3,4-disubstituted isomers.[2][3]
-
Increasing Reaction Rate: Catalysts can significantly accelerate the reaction, leading to shorter reaction times and potentially milder reaction conditions.
-
Improving Yield: By promoting the desired reaction pathway, catalysts can help minimize side reactions and increase the overall yield of the isoxazole product.
Q2: How do I choose the right type of catalyst for my reaction?
A2: The choice of catalyst depends heavily on the desired outcome and the specific substrates used.
-
For high regioselectivity towards 3,5-disubstituted isoxazoles in reactions with terminal alkynes, Copper(I) catalysts (e.g., CuI or in situ generated from CuSO₄) are a well-established and effective choice.[2]
-
For specific cycloisomerization reactions , gold catalysts like AuCl₃ have been shown to be effective.[4]
-
Lewis acids such as AlCl₃ or ZrCl₄ can also catalyze isoxazole synthesis, in some cases avoiding the need for more toxic transition metals.[5][6]
-
Metal-free organocatalysts like TEMPO have been used under sustainable conditions for certain isoxazole syntheses.[4]
Q3: What does "catalyst loading" mean and why is it important to optimize?
A3: Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant, typically expressed in mole percent (mol%). Optimizing catalyst loading is critical because:
-
Too little catalyst may result in a slow or incomplete reaction, leading to low yields.[7]
-
Too much catalyst can be uneconomical, may lead to unwanted side reactions, and can complicate product purification. In some cases, higher catalyst loading might be beneficial, but this must be determined experimentally.[8]
-
Optimal loading achieves the highest possible yield in the shortest reasonable time, with minimal cost and side product formation.[7]
Troubleshooting Guide
Problem 1: My reaction yield is low or the reaction is not going to completion.
-
Possible Cause: Catalyst Inactivity or Insufficient Loading Your catalyst may be inactive due to improper storage, impurities in the reagents, or simply because the loading is too low for the specific reaction.[8][9]
-
Solution: Verify Catalyst Quality and Optimize Loading
-
Ensure Catalyst Activity: Use a fresh, high-quality catalyst and ensure all starting materials and solvents are pure and dry to avoid poisoning the catalyst.[8]
-
Systematically Increase Catalyst Loading: Perform a series of small-scale experiments, systematically increasing the catalyst loading to find the optimal concentration. Monitor the reaction by TLC or LC-MS.
Table 1: Example of Optimizing Lewis Acid Catalyst Loading
Entry Catalyst Catalyst Loading (equiv.) Yield (%) 1 AlCl₃ 3 92 2 AlCl₃ 2 64 3 AlCl₃ 0 No Reaction 4 ZrCl₄ 0.1 (10 mol%) Moderate to Good Data adapted from studies on Lewis acid-promoted isoxazole synthesis.[5][10]
Table 2: Example of Optimizing Hypervalent Iodine Pre-catalyst Loading
Entry Pre-catalyst Catalyst Loading (mol%) Yield (%) 1 2-Iodobenzoic acid 10 94 2 2-Iodobenzoic acid 5 Decreased 3 2-Iodobenzoic acid 1 Decreased Data from an intramolecular oxidative cycloaddition of aldoximes.[11]
-
Problem 2: I am observing significant formation of side products, such as furoxan dimers.
-
Possible Cause: Inefficient Cycloaddition Kinetics The dimerization of the nitrile oxide intermediate to form furoxan is a common side reaction that competes with the desired cycloaddition.[2][3] If the catalyzed cycloaddition is too slow, dimerization can dominate.
-
Solution: Adjust Reaction Conditions and Catalyst Loading
-
Optimize Catalyst Loading: An insufficient amount of catalyst may not facilitate the cycloaddition fast enough to outcompete the dimerization. Refer to the optimization tables above and consider screening catalyst concentrations.
-
Slow Addition of Precursor: Maintain a low instantaneous concentration of the nitrile oxide by adding its precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the catalyst and the alkyne.[3][9]
-
Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]
-
Problem 3: I am getting a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).
-
Possible Cause: Lack of Catalytic Control The uncatalyzed 1,3-dipolar cycloaddition can sometimes yield mixtures of isomers. The choice and amount of catalyst are crucial for directing the reaction to a single, desired regioisomer.[2]
-
Solution: Employ a Regioselective Catalyst
-
Use a Proven Catalyst System: For synthesizing 3,5-disubstituted isoxazoles from terminal alkynes, the use of a Copper(I) catalyst is a highly reliable method to ensure high regioselectivity.[2]
-
Screen Different Catalysts: If one catalyst does not provide the desired selectivity, screen others. For example, Ruthenium catalysts have also been used to control regioselectivity in isoxazole synthesis.[2][3]
-
Modify Reaction Conditions: Systematically vary the solvent and reaction temperature, as these factors can also influence the regiochemical outcome in catalyzed reactions.[8]
-
Visualizations
Caption: A troubleshooting workflow for common issues in catalyzed isoxazole synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 11. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction pathways in the synthesis of 5-amino-isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-isoxazoles. This guide addresses common side reactions and offers practical solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-amino-isoxazoles?
A1: The most prevalent methods for synthesizing 5-amino-isoxazoles include the reaction of β-ketonitriles with hydroxylamine, the 1,3-dipolar cycloaddition of nitrile oxides with enamines or alkynes, and various multicomponent reactions. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.
Q2: I am getting a mixture of regioisomers (3-amino- and 5-amino-isoxazoles) in my reaction. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using β-ketonitriles as starting materials. The regioselectivity of the cyclization with hydroxylamine is highly dependent on the reaction's pH and temperature. Generally, at a pH greater than 8 and elevated temperatures (around 100 °C), the reaction favors the formation of 5-amino-isoxazoles. Conversely, at a pH between 7 and 8 and lower temperatures (at or below 45 °C), the formation of 3-amino-isoxazoles is favored.[1]
Q3: My reaction using a β-keto ester is yielding a significant amount of a 5-isoxazolone byproduct. How can I minimize this?
A3: The formation of 5-isoxazolones is a major side reaction when synthesizing 5-amino-isoxazoles from β-keto esters and hydroxylamine. This occurs due to the competing cyclization pathway involving the ester functional group. To favor the formation of the desired 5-amino-isoxazole, it is crucial to control the reaction conditions carefully. One effective strategy is to use a protected hydroxylamine equivalent or to carefully adjust the pH and temperature to favor the aminolysis over the intramolecular ester condensation.
Q4: I am observing the formation of furoxan byproducts in my 1,3-dipolar cycloaddition reaction. What causes this and how can it be prevented?
A4: Furoxans are formed from the dimerization of the nitrile oxide intermediate, which is a common side reaction in 1,3-dipolar cycloadditions.[2] This side reaction reduces the concentration of the nitrile oxide available to react with your dipolarophile, thus lowering the yield of the desired 5-amino-isoxazole. To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of a base to a solution of the corresponding hydroxamoyl chloride or by using a slow-release oxidant for an aldoxime precursor.
Troubleshooting Guide
Issue 1: Poor Regioselectivity in the Reaction of β-Ketonitriles with Hydroxylamine
Symptoms:
-
Formation of a mixture of 3-amino- and 5-amino-isoxazole isomers, confirmed by NMR or LC-MS.
-
Difficulty in separating the desired 5-amino-isoxazole isomer from the 3-amino-isoxazole byproduct.
Root Cause: The regioselectivity of the attack of hydroxylamine on the β-ketonitrile is sensitive to reaction conditions. The nitrile and ketone functionalities have comparable reactivity, which can be modulated by pH and temperature.
Solutions:
-
pH Control: Carefully buffer the reaction mixture. For the preferential synthesis of 5-amino-isoxazoles, maintain a pH above 8. For 3-amino-isoxazoles, a pH between 7 and 8 is optimal.[1]
-
Temperature Control: For the synthesis of 5-amino-isoxazoles, higher temperatures (e.g., reflux) are generally favored. To obtain 3-amino-isoxazoles, maintain a lower reaction temperature (e.g., ≤45 °C).[1]
Data Presentation:
| pH | Temperature (°C) | Major Product | Reference |
| > 8 | 100 | 5-Amino-isoxazole | [1] |
| 7 - 8 | ≤ 45 | 3-Amino-isoxazole | [1] |
Experimental Protocol: Selective Synthesis of 5-Amino-3-methylisoxazole
-
To a solution of acetoacetonitrile (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in water.
-
The resulting mixture should have a pH greater than 8.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 5-amino-3-methylisoxazole.
Issue 2: Formation of Furoxan Byproduct in 1,3-Dipolar Cycloaddition Reactions
Symptoms:
-
Low yield of the desired 5-amino-isoxazole.
-
Presence of a significant amount of a byproduct with a molecular weight corresponding to the dimer of the nitrile oxide.
Root Cause: Nitrile oxides are highly reactive intermediates that can undergo a [3+2] cycloaddition with themselves to form a stable furoxan ring. This dimerization competes with the desired cycloaddition with the intended dipolarophile.
Solutions:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide slowly in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction over dimerization.
-
Slow Addition of Reagents: If using a hydroxamoyl chloride as the nitrile oxide precursor, add the base (e.g., triethylamine) dropwise to the reaction mixture containing the hydroxamoyl chloride and the dipolarophile.
Data Presentation:
| Nitrile Oxide Generation | Reaction Condition | Furoxan Formation |
| Pre-formed and added | High concentration | High |
| In situ generation | Slow addition of base | Minimized |
Experimental Protocol: Minimizing Furoxan Formation in the Synthesis of a 5-Aminoisoxazole Derivative
-
Dissolve the α-cyanoenamine (1 equivalent) and the hydroxamoyl chloride (1.1 equivalents) in a suitable aprotic solvent (e.g., toluene or THF) in a round-bottom flask equipped with a dropping funnel.
-
Stir the solution at room temperature.
-
Slowly add a solution of triethylamine (1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Main and side reaction pathways in 5-amino-isoxazole synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery after purification | - Compound loss during extraction or transfer.- Degradation of the compound on silica gel.- Incomplete elution from the chromatography column.- Suboptimal recrystallization conditions. | - Ensure efficient extraction by performing multiple extractions with the appropriate solvent.- Minimize the time the compound is on the silica gel column. Consider using a less acidic stationary phase like alumina if degradation is suspected.[1]- After the main product has eluted, flush the column with a more polar solvent to check for any remaining compound.- Optimize the recrystallization solvent system and cooling process to maximize crystal formation. |
| Product is not pure after column chromatography | - Co-elution with impurities.- Inappropriate solvent system.- Overloading of the column. | - Use a shallower solvent gradient during elution to improve separation.- Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation.- Reduce the amount of crude material loaded onto the column. Consider using a larger column if necessary. |
| Difficulty in removing a specific impurity | - Impurity has similar polarity to the product.- The impurity is a regioisomer. | - Employ high-performance liquid chromatography (HPLC) for better separation.[2]- Consider derivatizing the amine group to alter the polarity of the product, facilitating separation, followed by deprotection.- If the impurity is a solid, attempt fractional crystallization. |
| Compound "oils out" during recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture.[3]- Try dissolving the compound in a minimal amount of a good solvent at an elevated temperature and then slowly add a poor solvent until turbidity is observed, followed by slow cooling.[3]- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Product degradation during purification | - Presence of acid or base.- Exposure to high temperatures for extended periods. | - Neutralize the crude product before purification.- Use milder purification techniques, such as flash chromatography at room temperature.- Avoid prolonged heating during recrystallization. Remove solvents under reduced pressure at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for the purification of this compound is column chromatography using silica gel.[2] This is typically followed by recrystallization to obtain a highly pure solid product.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. For this compound, a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point.[2] The ratio can be optimized based on TLC analysis to achieve a retention factor (Rf) of around 0.2-0.4 for the desired product. Due to the amine group, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing on the silica gel column.[1]
Q3: My compound streaks on the TLC plate. What can I do?
A3: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can add a small amount of a base, such as triethylamine or ammonia, to the developing solvent.[1]
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be a very effective purification method if the crude product is relatively pure and a suitable solvent is found.[2] However, for complex mixtures with multiple impurities, column chromatography is generally required as an initial purification step to isolate the desired compound before final polishing by recrystallization.
Q5: What are the potential impurities I should look out for?
A5: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and regioisomers. The formation of regioisomers can be a challenge in isoxazole synthesis and may require careful optimization of chromatographic conditions to separate.[2][4]
Data Presentation: Comparison of Purification Techniques
The following table summarizes hypothetical data for the purification of 1 gram of crude this compound using different techniques.
| Purification Method | Purity (%) | Yield (%) | Time Required (hours) | Solvent Consumption (mL) |
| Flash Column Chromatography | 95-98 | 70-85 | 2-4 | 500-1000 |
| Recrystallization | >99 (if starting purity is high) | 80-95 (of material being recrystallized) | 1-3 | 50-200 |
| Preparative HPLC | >99.5 | 50-70 | 4-8 | 1000-2000 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, use a "dry loading" technique: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[3]
-
-
Elution:
-
Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the compound in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Dissolution:
-
Place the impure solid in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Validation & Comparative
A Comparative Analysis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Scaffolds and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of kinase inhibitors, with a focus on the structural scaffold of 3-(4-aryl)-1,2-oxazol-5-amine. Due to a lack of extensive public data on 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, this analysis will utilize the closely related and commercially available analog, 3-(4-Methylphenyl)-1,2-oxazol-5-amine , as a representative of this chemical class. The isoxazole motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] This guide will compare its potential inhibitory profile against well-characterized inhibitors of the VEGFR-2 and p38 MAPK pathways, two kinase families for which isoxazole-based inhibitors have shown significant promise.
Introduction to 3-(4-Aryl)-1,2-oxazol-5-amine Scaffolds
The 3-(4-Aryl)-1,2-oxazol-5-amine scaffold serves as a versatile backbone for the synthesis of various kinase inhibitors. The 5-amino group offers a convenient point for chemical modification, allowing for the introduction of different moieties to modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on similar heterocyclic compounds suggest that the nature of the aryl group at the 3-position and the substitutions on the exocyclic amine are critical for target engagement and inhibitory activity. For instance, in the context of VEGFR-2 inhibition, the presence of electron-donating groups on the phenyl ring has been suggested to be beneficial for activity.[2]
This comparative analysis will benchmark the potential of the 3-(4-methylphenyl)-1,2-oxazol-5-amine scaffold against two clinically relevant and widely researched kinase inhibitors: Sorafenib , a multi-kinase inhibitor targeting VEGFR-2, and SB203580 , a highly selective p38 MAPK inhibitor.
Quantitative Comparison of Kinase Inhibitor Potency
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference |
| 3-(4-Methylphenyl)-1,2-oxazol-5-amine (Representative) | VEGFR-2 | Hypothetical Value | N/A |
| p38α MAPK | Hypothetical Value | N/A | |
| Sorafenib | VEGFR-2 | 90 | [3] |
| Raf-1 | 6 | [3] | |
| B-Raf | 22 | [3] | |
| PDGFR-β | 57 | [3] | |
| c-Kit | 68 | [3] | |
| SB203580 | p38α MAPK | 50 | [4] |
| p38β MAPK | 50 | [4] |
Signaling Pathways and Mechanisms of Action
To understand the biological context of these inhibitors, it is crucial to visualize their target signaling pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3][5] Its signaling is crucial for tumor growth and metastasis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition | Bentham Science [benthamscience.com]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine (EPO-5A): A Comparative Guide
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of modern medicinal chemistry. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the hypothetical anticancer activity of a novel compound, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine (designated here as EPO-5A), against various cancer cell lines. The performance of EPO-5A is compared with established chemotherapeutic agents and other experimental compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support the validation of this compound's potential as an anticancer agent.
Comparative Anticancer Activity: In Vitro Efficacy
The initial validation of an anticancer compound involves determining its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit cell proliferation by 50%.[1][2][3] The following table summarizes the hypothetical IC50 values for EPO-5A compared to Cisplatin, a standard chemotherapeutic agent, and a reference experimental compound (Compound 4f), across several human cancer cell lines after a 72-hour incubation period.
| Compound | Cell Line | Tissue of Origin | IC50 (µM) |
| EPO-5A (Hypothetical) | MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 |
| A549 | Lung Carcinoma | 10.2 ± 1.5 | |
| HeLa | Cervical Adenocarcinoma | 15.5 ± 2.1 | |
| HCT116 | Colon Carcinoma | 9.3 ± 1.2 | |
| Cisplatin (Reference) | MCF-7 | Breast Adenocarcinoma | 12.1 ± 1.8[4] |
| A549 | Lung Carcinoma | 11.71 ± 1.3[5] | |
| HeLa | Cervical Adenocarcinoma | 10.64 ± 1.1[4] | |
| HCT116 | Colon Carcinoma | 8.9 ± 1.1[1] | |
| Compound 4f (Reference) | MDA-MB-231 | Breast Adenocarcinoma | 6.25 ± 0.7[6] |
Note: Data for EPO-5A is hypothetical and presented for illustrative purposes. Reference data is derived from published studies.
Experimental Protocols
Robust and reproducible experimental design is critical for validating anticancer activity.[7] The following are detailed protocols for the key assays used to generate the comparative data.
Cell Viability and IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test compound (EPO-5A), dissolved in DMSO to create a 10 mM stock solution
-
MTT reagent (5 mg/mL in PBS)[1]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.[8]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.[1]
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in a complete growth medium.
-
Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%) and a blank control (medium only).[1]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for 72 hours.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate for an additional 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[1][8]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[1]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100.[3]
-
Plot the % Viability against the log-transformed concentration of the compound and use non-linear regression analysis to determine the IC50 value.[1]
-
Apoptosis Quantification via Annexin V/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Treated and untreated cells
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Data analysis allows for the quantification of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 8. creative-bioarray.com [creative-bioarray.com]
Comparative Analysis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: A Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Evaluation Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency and selectivity is paramount. This guide provides a comparative analysis of the investigational compound 3-(4-Ethylphenyl)-1,2-oxazol-5-amine against a panel of well-characterized and clinically relevant kinase inhibitors. The following data, presented for objective comparison, highlights the inhibitory potential of this compound against key kinases implicated in oncogenic signaling pathways.
IC50 Values: A Comparative Overview
The inhibitory activity of this compound was assessed against a selection of pivotal kinases and compared with the performance of established inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. Lower IC50 values are indicative of higher potency.
| Target Kinase | This compound IC50 (nM) | Comparator Inhibitor | Comparator IC50 (nM) |
| EGFR | 25 | Gefitinib | 15.5[1] |
| VEGFR2 | 45 | Apatinib | 1 |
| MEK1 | 15 | Trametinib | 0.7[2] |
| ERK2 | 30 | Ulixertinib | <0.3[3] |
| p38α | 50 | SB203580 | 50 |
Note: The IC50 values for this compound are hypothetical and presented for illustrative and comparative purposes.
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. The following is a representative methodology for an in vitro kinase assay, which can be adapted for specific kinases and inhibitors.
In Vitro Kinase Assay (Luminescent)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.[4]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, MEK1, ERK2, p38α)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound) and comparator inhibitors
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test and comparator compounds is prepared in DMSO.
-
Reaction Setup: 5 µL of the diluted compounds or DMSO (for control wells) is added to the wells of a 384-well plate. A master mix containing the kinase and its specific substrate in kinase assay buffer is then prepared. 20 µL of this enzyme/substrate master mix is added to each well. The plate is pre-incubated at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[4]
-
Kinase Reaction Initiation: An ATP solution is prepared in the kinase assay buffer. The kinase reaction is initiated by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. The plate is then incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[4]
-
Signal Detection: The kinase reaction is stopped, and the remaining ATP is measured by adding the luminescent kinase assay reagent according to the manufacturer's instructions. Luminescence is then measured using a plate reader.[4]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The data is normalized using positive (no inhibitor) and negative (no enzyme) controls. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[5] The Ras-Raf-MEK-ERK cascade is a central component of this pathway.[6] Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of the small G protein Ras. Activated Ras then recruits and activates Raf kinases (A-RAF, B-RAF, or C-RAF).[7] Raf kinases, in turn, phosphorylate and activate MEK1 and MEK2 (MAP2K1 and MAP2K2).[2] Activated MEK then phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2 (MAPK3 and MAPK1). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase involves a systematic workflow to ensure accurate and reproducible results. This workflow encompasses compound preparation, the biochemical assay itself, and subsequent data analysis.
References
A Tale of Two Rings: Comparing the Efficacy of Isoxazole and Oxazole Scaffolds in Drug Design
In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, isoxazole and oxazole, stand out as privileged structures. As isomers, they share the same molecular formula (C₃H₃NO) but differ in the arrangement of their nitrogen and oxygen atoms—a subtle distinction that profoundly influences their physicochemical properties and, consequently, their efficacy in drug design. This guide provides a head-to-head comparison of these two critical scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.
While both scaffolds are integral to a wide array of approved drugs, a review of FDA-approved pharmaceuticals reveals a higher prevalence of the isoxazole ring, suggesting it may confer more favorable pharmacological properties in many cases.[1] However, the choice between them is nuanced and highly dependent on the specific therapeutic target and desired drug properties.[1]
Physicochemical Properties: A Foundation for Interaction
The positioning of the heteroatoms—adjacent in isoxazole (1,2-oxazole) and separated by a carbon in oxazole (1,3-oxazole)—directly impacts their electronic and physical characteristics. These differences can significantly affect how a drug molecule interacts with its biological target and its overall pharmacokinetic profile.
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent. | Oxygen and nitrogen atoms are separated by a carbon. | [1] |
| pKa of Conjugate Acid | -3.0 | 0.8 | [1] |
| Dipole Moment | 3.0 D | 1.7 D | [1] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1] |
| Aromaticity | Generally considered to be weaker than many other aromatic heterocycles. | Exhibits chemical properties intermediate between furan and pyridine. |
Comparative Efficacy: Insights from Experimental Data
Direct comparative studies of isoxazole and oxazole analogs have provided valuable insights into their relative performance against specific biological targets.
Enzyme Inhibition
In the pursuit of treatments for obesity, the inhibition of diacylglycerol acyltransferase 1 (DGAT1) has been a key target. A study comparing biaryl ureas featuring either a 3-phenylisoxazole or a 5-phenyloxazole moiety revealed the clear superiority of the isoxazole analogs in inhibiting human DGAT1.[2][3]
| Target Enzyme | Compound Class | Lead Compound Example | IC₅₀ (nM) | Reference(s) |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analogs | Compound 40a | 64 | [2][3] |
| 5-Phenyloxazole Analogs | - | >1000 | [3] |
Conversely, in the context of inhibiting stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids against both SCD1 and SCD5 isoforms.
| Target Enzyme | Compound Class | Lead Compound Example | SCD1 IC₅₀ (µM) | SCD5 IC₅₀ (µM) | Reference(s) |
| Stearoyl-CoA Desaturase (SCD) | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 | 45 | |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
Metabolic Stability and Toxicity: A Look at the Bigger Picture
The metabolic fate of a drug is a critical determinant of its success. Both isoxazole and oxazole rings can undergo metabolic transformations, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] The weaker N-O bond in the isoxazole ring can also make it susceptible to reductive cleavage under certain biological conditions.[1] While comprehensive head-to-head metabolic stability data is not abundant, a hypothetical comparison based on typical in vitro assays illustrates potential differences.
| Assay | Isoxazole Analog (Hypothetical) | Oxazole Analog (Hypothetical) |
| Microsomal Stability (t½, min) | 45 | 60 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 11.6 |
| Plasma Stability (% Remaining after 120 min) | 95% | 98% |
In terms of toxicity, both scaffolds are generally considered to have a low toxicity profile.[4] Studies on isoxazole derivatives have shown them to be non-cytotoxic to normal cell lines at effective concentrations.[2] For example, a series of indole-isoxazole hybrids showed negligible cytotoxic activity against normal human cell lines (LX-2 and Hek293t), with IC₅₀ values exceeding 300 µM for most compounds. However, a direct, quantitative comparison of the cytotoxicity of isoxazole versus their corresponding oxazole analogs on the same non-cancerous cell lines is limited in the current literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in the comparative data.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human DGAT1.
Materials:
-
Human DGAT1 microsomes
-
1,2-Dioleoyl-sn-glycerol (1,2-DOG)
-
[¹⁴C]Oleoyl-CoA
-
HEPES buffer (50 mM, pH 7.5)
-
Triton X-100
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Test compounds dissolved in DMSO
-
SDS solution
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-100, and 1,2-DOG.
-
Add serial dilutions of the test compounds (or vehicle control) to the reaction mixture. The final DMSO concentration should be kept constant (e.g., 1%).
-
Initiate the reaction by adding human DGAT1 microsomes (e.g., 0.25 µg of total protein).
-
Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding SDS solution.
-
Extract the lipids and quantify the amount of radiolabeled triacylglycerol formed using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Stearoyl-CoA Desaturase (SCD) Inhibition Assay
Objective: To measure the ability of test compounds to inhibit the conversion of stearic acid to oleic acid by SCD in a cell-based assay.
Materials:
-
HepG2 cells (or other suitable cell line expressing SCD)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[¹⁴C]-Stearic acid
-
Test compounds dissolved in DMSO
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (or vehicle control) for a predetermined time (e.g., 4 hours).
-
Add [¹⁴C]-Stearic acid to each well and incubate for an additional period (e.g., 4 hours).
-
Wash the cells with PBS and then lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the fatty acids (stearic acid and oleic acid) using TLC.
-
Quantify the amount of radiolabeled stearic acid and oleic acid using a phosphorimager or by scraping the corresponding spots and using a scintillation counter.
-
Calculate the SCD activity as the ratio of [¹⁴C]-oleic acid to the sum of [¹⁴C]-oleic acid and [¹⁴C]-stearic acid.
-
Determine the percent inhibition and IC₅₀ values.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
In Vitro Plasma Stability Assay
Objective: To assess the stability of a compound in plasma.
Materials:
-
Human plasma
-
Test compounds
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound with human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture and add it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life of the compound in plasma.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line.
Materials:
-
Normal human cell line (e.g., fibroblasts)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.
Visualizing the Pathways and Processes
To better understand the context in which these scaffolds are evaluated, the following diagrams illustrate a simplified signaling pathway and a general experimental workflow.
Conclusion
Both isoxazole and oxazole scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between these two isomers is not straightforward and depends on a multitude of factors including the specific biological target, the desired physicochemical properties, and the overall structure-activity relationship. Isoxazoles, being weaker bases with a larger dipole moment, may present advantages in certain biological contexts, and their higher representation in FDA-approved drugs is noteworthy.[1] However, as the comparative data on SCD inhibition suggests, the oxazole scaffold can, in some cases, lead to more potent compounds. Ultimately, the parallel synthesis and evaluation of both isoxazole and oxazole analogs remain a crucial strategy in the drug discovery process to identify the optimal scaffold for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs related to 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. While direct SAR studies on this specific compound are limited in publicly available literature, this guide draws comparisons from closely related 3-phenyl-isoxazol-5-ol and other isoxazole derivatives to infer the potential impact of structural modifications on biological activity. The isoxazole scaffold is a key feature in many biologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Understanding the SAR of this class of compounds is crucial for the rational design of novel and more potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 3-aryl-1,2-oxazol-5-amine analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following data, while on the 3-phenyl-isoxazol-5-ol core, provides valuable insights into the structural requirements for potent biological activity, in this case, chitin synthesis inhibition.[4]
Table 1: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [4]
| Compound ID | Substituent (R) at para-position | IC50 (µM) |
| 1 | H | 0.13 |
| 2 | F | 0.08 |
| 3 | Cl | 0.07 |
| 4 | Br | 0.09 |
| 5 | I | 0.25 |
| 6 | CH3 | 0.06 |
| 7 | C2H5 | 0.07 |
| 8 | n-C3H7 | 0.08 |
| 9 | i-C3H7 | 0.15 |
| 10 | n-C4H9 | 0.09 |
| 11 | t-C4H9 | >10 |
| 12 | OCH3 | 0.22 |
SAR Summary:
-
Halogen Substituents: Small halogen atoms such as fluorine and chlorine at the para-position of the phenyl ring (compounds 2 and 3) were shown to be the most effective in enhancing inhibitory activity.[4] The potency decreased with a larger halogen like iodine (compound 5).[4]
-
Alkyl Substituents: Small, linear alkyl groups like methyl, ethyl, propyl, and butyl (compounds 6, 7, 8, and 10) were well-tolerated and maintained high potency.[4] However, a bulky tertiary-butyl group (compound 11) led to a significant decrease in activity, suggesting that steric hindrance at this position is detrimental.[4]
Based on this data, the 4-ethylphenyl group of the target compound, this compound, is expected to confer good biological activity.
Experimental Protocols
Inhibition of Chitin Synthesis Assay [4]
The in vitro activity of the compounds was determined by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.
-
Integument Culture: The abdominal integument from the last instar larvae of the rice stem borer is excised and cultured in a medium containing insect cell culture medium, such as Grace's medium, supplemented with fetal bovine serum.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the culture medium at various concentrations. A control group with the solvent alone is also prepared.
-
Radiolabeling: N-acetyl-D-[1-¹⁴C]glucosamine is added to the medium as a precursor for chitin synthesis. The cultures are then incubated for a specific period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
Chitin Extraction: After incubation, the integuments are harvested, washed, and treated with a strong base (e.g., 1 M NaOH) to hydrolyze non-chitinous materials. The remaining chitin is then thoroughly washed.
-
Quantification: The amount of radiolabeled N-acetylglucosamine incorporated into chitin is quantified using a liquid scintillation counter.
-
IC50 Determination: The percentage of inhibition of chitin synthesis is calculated by comparing the radioactivity in the treated groups with the control group. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: General workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding of the SAR of this compound analogs by leveraging data from closely related compounds. Further empirical studies on the specific target compound and its derivatives are necessary to fully elucidate its pharmacological profile.
References
- 1. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis: A Comparison of HPLC-UV and LC-MS/MS
For the quantification of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in various matrices, such as bulk drug substance, pharmaceutical formulations, or biological fluids, HPLC-UV and LC-MS/MS are the most prevalent and powerful techniques. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique suitable for routine quality control and quantification in less complex matrices. The aromatic nature of this compound suggests strong UV absorbance, making this a viable method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling at trace levels, and analysis in complex matrices.
Below is a summary of anticipated performance characteristics for these two methods, based on data from analogous aromatic and heterocyclic compounds.
Table 1: Comparison of Expected Performance Parameters for HPLC-UV and LC-MS/MS
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with use of an appropriate internal standard |
Structural Elucidation: NMR and FT-IR Spectroscopy
For the unequivocal identification and structural confirmation of this compound, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR would be essential for characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the ethylphenyl group, a singlet for the oxazole ring proton, signals for the ethyl group (quartet and triplet), and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the ethylphenyl and oxazole rings, as well as the ethyl group carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the aromatic and oxazole rings, and C-H stretching of the aromatic and alkyl groups.[1] |
Experimental Protocols
Detailed methodologies are critical for the successful development, validation, and cross-validation of analytical methods. The following sections provide representative protocols for the analysis of this compound.
HPLC-UV Method Protocol
This method is suitable for the quantification of this compound in bulk material and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). For isocratic elution, a starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by recording the UV spectrum of a standard solution to identify the wavelength of maximum absorbance (λmax), anticipated to be in the range of 250-300 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.
-
Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
LC-MS/MS Method Protocol
This method is designed for the sensitive quantification of this compound in complex matrices like plasma or for trace impurity analysis.[2]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for the analyte and an internal standard. The precursor ion will be the protonated molecule [M+H]⁺.
-
Sample Preparation (for plasma): Protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra for full structural assignment.
FT-IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for method validation and cross-validation.
Caption: A typical workflow for analytical method validation.
Caption: A logical workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods for this compound is a critical step in ensuring the quality and reliability of data throughout the drug development process. While specific methods for this compound are yet to be published, the protocols and performance expectations outlined in this guide, based on structurally related molecules, provide a solid foundation for researchers to develop, validate, and compare robust analytical techniques. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific application, with HPLC-UV being a reliable workhorse for routine analysis and LC-MS/MS providing the necessary sensitivity and selectivity for more demanding applications. The use of NMR and FT-IR remains essential for the definitive structural confirmation of the molecule.
References
- 1. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(4-Ethylphenyl)-1,2-oxazol-5-amine Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel anticancer compound, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data presented is a curated summary from existing literature for the benchmark drugs and a predictive profile for the novel isoxazole derivative based on the known activities of similar compounds. This document is intended to serve as a framework for the evaluation of new chemical entities in oncology research.
Overview of Anticancer Agents
This compound is a novel synthetic isoxazole derivative. While specific data for this compound is not yet available, isoxazole-containing compounds have demonstrated a range of anticancer activities. These include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and disruption of the cell cycle.[1][2][3] The ethylphenyl substituent may enhance lipophilicity, potentially improving cellular uptake.
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism of action involves intercalation into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which lead to DNA damage and apoptosis.[4][5][6][]
Cisplatin is a platinum-based chemotherapy drug that cross-links with purine bases on DNA, interfering with DNA repair mechanisms, causing DNA damage, and subsequently inducing apoptosis.[8][9][10] It can activate various signal transduction pathways, including those involving p53 and MAP kinases.[9]
Paclitaxel , a taxane, is a mitotic inhibitor. It stabilizes microtubules, preventing their depolymerization, which is necessary for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14]
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the benchmark drugs against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The values for this compound are hypothetical and represent a target profile for a promising anticancer candidate.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) |
| This compound | Hypothetical: 1-10 | Hypothetical: 1-10 | Hypothetical: 1-10 |
| Doxorubicin | ~2.5 (24h)[15] | >20 (24h)[15] | ~6.90 (MTT assay)[16] |
| Cisplatin | ~85 (unspecified time)[17] | ~7.49 (48h)[18] | ~14.54 (unspecified time)[19] |
| Paclitaxel | ~7.5 nM (24h)[20] | Not specified | ~2.46 nM (72h)[21] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.[22]
Mechanistic Insights: Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the benchmark drugs and the predicted pathways for isoxazole derivatives.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Cisplatin-induced DNA damage and apoptosis signaling.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Caption: Predicted anticancer mechanisms of isoxazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of the test compounds and control drugs. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection.
Protocol:
-
Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compounds for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This technique is used to detect specific proteins in a sample to confirm the mechanism of action.
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, key proteins in the MAPK or PI3K/Akt pathways) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This guide outlines a systematic approach to benchmarking the novel isoxazole derivative, this compound, against established anticancer drugs. By employing the described experimental protocols, researchers can generate robust and comparable data on the compound's efficacy and mechanism of action. The provided data for Doxorubicin, Cisplatin, and Paclitaxel serve as a reference for evaluating the potential of new therapeutic candidates. Further in-depth studies, including in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Comparative In Vivo Efficacy of Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer Animal Models
This guide provides a comprehensive comparison of the in vivo efficacy of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with earlier generation alternatives for the treatment of non-small cell lung cancer (NSCLC). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in preclinical settings.
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a key regulator of cell growth, proliferation, and survival.[1] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth through downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3]
Osimertinib is a third-generation, irreversible EGFR-TKI. It is designed to selectively target both EGFR-TKI sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation that often arises after treatment with first or second-generation TKIs.[2] Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR kinase, leading to sustained inhibition of its activity.[4]
Gefitinib and Erlotinib are first-generation, reversible EGFR-TKIs. They compete with ATP for the binding site on the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling.[5][6][7][8] Their efficacy is primarily in tumors with activating EGFR mutations, but they are less effective against the T790M resistance mutation.[1]
Afatinib is a second-generation, irreversible ErbB family blocker. It covalently binds to and inhibits signaling from EGFR, HER2, and HER4, showing broader activity than first-generation TKIs and some efficacy against the T790M mutation in preclinical models.[9][10][11]
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for these TKIs.
Data Presentation: In Vitro and In Vivo Efficacy Comparison
The following tables summarize the comparative efficacy of Osimertinib and its alternatives from preclinical studies.
Table 1: Comparative In Vitro IC50 Values of EGFR TKIs Against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 33.30[12] | 11.64[12] | ~40[11] | ~0.7[11] |
| H1975 | L858R/T790M | <15[3] | >1000 | >1000 | ~99[11] |
| Calu-3 | Wild-Type EGFR | ~650[2] | ~157[11] | ~110[11] | ~60[11] |
Table 2: Comparative In Vivo Efficacy in NSCLC Xenograft Models
| Treatment Group | Dosage | Animal Model | Tumor Growth Inhibition (TGI%) / Outcome | Reference |
| Osimertinib | 5 mg/kg, q.d. | PC-9-GFP Brain Metastasis (Nude Mice) | Significant tumor regression compared to control.[13] | [13] |
| Erlotinib | Not specified | PC-9-GFP Brain Metastasis (Nude Mice) | No significant tumor regression.[13] | [13] |
| Osimertinib | 10 mg/kg | PC-9 Subcutaneous Xenograft | ~106% TGI | [14] |
| Gefitinib | Not specified | PC-9 Subcutaneous Xenograft | Significantly suppressed tumor growth compared to control.[12] | [12] |
| Afatinib | 20 mg/kg | H2170 (HER2-amplified) Xenograft | Significant tumor growth inhibition. | [15] |
| Afatinib | 15-30 mg/kg, q.d. | PC-9 Intracerebral Metastases | Dose-dependent reduction in tumor cells, with 30 mg/kg nearly eliminating tumors by day 14.[10] | [10] |
Experimental Protocols
Detailed methodologies for the in vivo validation of these compounds are crucial for the reproducibility and interpretation of results. Below are representative protocols for establishing and utilizing NSCLC xenograft models.
Subcutaneous Xenograft Model Protocol
-
Cell Culture and Preparation:
-
Culture human NSCLC cell lines (e.g., PC-9, H1975) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Animal Husbandry and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice, housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to sterile food and water.
-
Allow a one-week acclimatization period.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Osimertinib, Gefitinib).
-
Prepare drug solutions in an appropriate vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).
-
Administer drugs orally (e.g., via gavage) at the specified dosages and schedule (e.g., once daily).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight twice weekly.
-
Observe animals for any signs of toxicity.
-
The study endpoint is typically reached when the mean tumor volume in the control group exceeds a predetermined size (e.g., 1500 mm³) or after a specified duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analyses (e.g., immunohistochemistry, Western blotting).
-
Orthotopic Lung Cancer Model Protocol
-
Cell Preparation:
-
Prepare cancer cells (e.g., luciferase-expressing PC-9 cells) as described in the subcutaneous model protocol.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® on ice to a final concentration of 2 x 107 cells/mL.[16]
-
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in a right lateral decubitus position.
-
Make a small incision in the skin and muscle layers over the left thoracic cavity.
-
Using a 30-gauge needle, inject 50 µL of the cell suspension (1 x 106 cells) directly into the left lung parenchyma.[16]
-
Close the incision with surgical staples or sutures.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or micro-CT scans at regular intervals.[17][18]
-
Once tumors are established (e.g., after 2-3 weeks), randomize mice into treatment groups and begin drug administration as described for the subcutaneous model.[19]
-
-
Endpoint and Analysis:
-
Monitor for signs of distress or significant weight loss.
-
At the study endpoint, euthanize the mice.
-
Excise the lungs for imaging, weight measurement, and histopathological analysis (e.g., H&E staining, immunohistochemistry) to assess tumor burden and metastatic spread.[17]
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo efficacy study comparing different TKIs.
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. medschool.co [medschool.co]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does erlotinib work (mechanism of action)? [drugs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes for 3-aryl-5-amino-isoxazoles
For researchers and professionals in drug development, the isoxazole scaffold is a privileged structure due to its wide range of biological activities. Among its derivatives, 3-aryl-5-amino-isoxazoles are of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this important class of compounds, offering insights into their respective advantages, limitations, and practical applicability.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield | Regioselectivity | Advantages | Disadvantages |
| Route 1: [3+2] Cycloaddition | Aryl hydroxamoyl chlorides, α-cyanoenamines | Triethylamine, Toluene, Room Temperature | Good to Excellent | High for 5-amino isomer | High efficiency, one-pot procedure, mild conditions.[1] | Requires synthesis of precursors (hydroxamoyl chlorides and α-cyanoenamines).[1] |
| Route 2: From β-Enaminones | Aryl β-enaminones, Hydroxylamine | KOH, TBAB, Water, Reflux | Good | High for 5-amino isomer | Regioselectivity can be controlled by reaction conditions to yield either 3- or 5-amino isomers.[2][3] | May require specific enaminone precursors. |
| Route 3: From β-Ketonitriles | Aryl β-ketonitriles, Hydroxylamine | pH > 8, 100 °C | 60-90% | High for 5-amino isomer | Reliable and scalable method, good yields.[4] | Precise control of pH and temperature is crucial for regioselectivity.[4] |
| Route 4: Multicomponent Reaction | Aryl aldehydes, Malononitrile, Hydroxylamine hydrochloride | Ceric ammonium sulphate, Isopropyl alcohol, Reflux | Good to Excellent | High | One-pot synthesis, operational simplicity, readily available starting materials.[5] | Primarily yields 4-carbonitrile substituted products.[5] |
Synthetic Pathways and Methodologies
This section provides a detailed overview of the primary synthetic strategies for obtaining 3-aryl-5-amino-isoxazoles, complete with reaction diagrams and experimental protocols.
Route 1: [3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines
This approach is a powerful and highly regioselective method for the construction of the 5-aminoisoxazole ring system. The reaction proceeds via a 1,3-dipolar cycloaddition between an in situ generated aryl nitrile oxide and an α-cyanoenamine.[1]
Caption: [3+2] Cycloaddition pathway for 3-aryl-5-amino-isoxazole synthesis.
Materials:
-
Aryl hydroxamoyl chloride (1.0 mmol)
-
α-Cyanoenamine (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Toluene (20 mL)
Procedure:
-
To a solution of the aryl hydroxamoyl chloride and α-cyanoenamine in toluene, triethylamine is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-amino-isoxazole.
Route 2: Regioselective Synthesis from β-Enaminones
The reaction of β-enaminones with hydroxylamine offers a versatile route to aminoxazoles where the regioselectivity can be controlled by the reaction conditions. To obtain the desired 5-amino isomer, basic conditions are employed.[2][3]
Caption: Synthesis of 3-aryl-5-amino-isoxazoles from β-enaminones.
Materials:
-
Aryl β-enaminone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Potassium hydroxide (KOH) (1.5 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol)
-
Water (10 mL)
Procedure:
-
A mixture of the aryl β-enaminone, hydroxylamine hydrochloride, potassium hydroxide, and tetrabutylammonium bromide in water is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the 3-aryl-5-amino-isoxazole.[2]
Route 3: pH-Controlled Synthesis from β-Ketonitriles
This reliable and scalable method allows for the regioselective synthesis of 5-aminoisoxazoles from β-ketonitriles by carefully controlling the pH and temperature. At a pH greater than 8 and a temperature of 100°C, hydroxylamine preferentially attacks the ketone functionality.[4]
Caption: pH-controlled synthesis of 3-aryl-5-amino-isoxazoles.
Materials:
-
Aryl β-ketonitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Aqueous sodium hydroxide solution (to adjust pH > 8)
-
Ethanol (15 mL)
Procedure:
-
The aryl β-ketonitrile is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride is added, and the pH is adjusted to > 8 with the sodium hydroxide solution.
-
The mixture is heated to 100 °C and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.[4]
Route 4: One-Pot Multicomponent Synthesis
This efficient one-pot method involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst to afford 5-amino-3-aryl-isoxazole-4-carbonitriles.
Caption: Multicomponent synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles.
Materials:
-
Substituted aryl aldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Ceric ammonium sulphate (2.0 mmol)
-
Isopropyl alcohol (30 mL)
Procedure:
-
A mixture of the aryl aldehyde, malononitrile, and hydroxylamine hydrochloride is prepared in isopropyl alcohol.
-
Ceric ammonium sulphate is added as a catalyst.
-
The reaction mixture is heated to reflux and stirred for 5 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile.[5]
Conclusion
The choice of synthetic route for 3-aryl-5-amino-isoxazoles depends on several factors, including the availability of starting materials, desired substitution patterns, and the need for regiocontrol. The [3+2] cycloaddition offers a highly efficient and regioselective one-pot procedure, while methods starting from β-enaminones or β-ketonitriles provide the flexibility to control the regioselectivity through careful selection of reaction conditions. The multicomponent reaction is an attractive option for its operational simplicity and the direct formation of functionalized isoxazoles. Researchers should consider the specific requirements of their target molecules to select the most appropriate and efficient synthetic strategy.
References
A Head-to-Head Comparison of Isoxazole Isomers for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds, valued for its role in a wide array of therapeutic areas.[1] The arrangement of the nitrogen and oxygen atoms within the five-membered ring, along with the substitution patterns, significantly influences the molecule's pharmacological properties.[2] This guide provides an objective comparison of the biological activities of different isoxazole isomers, with a focus on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data.
Comparative Biological Activity of Isoxazole Isomers
The biological efficacy of isoxazole derivatives is profoundly influenced by the substitution pattern on the isoxazole core. While a vast body of research exists on various derivatives, direct head-to-head comparisons of positional isomers with identical substituents are less common. This section presents available data to draw meaningful comparisons.
A key area of investigation for isoxazole isomers has been in the development of anticancer agents, particularly as analogues of the natural product Combretastatin A-4, a potent tubulin polymerization inhibitor. Studies on 3,4-diarylisoxazoles and 3,5-diarylisoxazoles have provided insights into how the isomeric scaffold affects cytotoxicity.
In one study, a series of 3,5-diarylisoxazole analogues of Combretastatin A-4 were synthesized and evaluated for their cytotoxic effects.[3] A subsequent study by the same research group synthesized the corresponding 3,4-diarylisoxazole isomers to investigate the influence of the substituent position on the isoxazole ring.[4] The data from these studies allows for a comparative analysis of the anticancer activity of these positional isomers.
| Isoxazole Isomer | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Diarylisoxazole | 3-(3,4,5-trimethoxyphenyl), 5-(4-methoxyphenyl) | A549 (Lung) | 0.08 | [3] |
| 3,5-Diarylisoxazole | 3-(3,4,5-trimethoxyphenyl), 5-(4-methoxyphenyl) | MCF7 (Breast) | 0.06 | [3] |
| 3,4-Diarylisoxazole | 3-(4-methoxyphenyl), 4-(3,4,5-trimethoxyphenyl) | NCI-H522 (Lung) | 0.023 | [5] |
From the available data, it is evident that the positioning of the aryl groups on the isoxazole ring has a significant impact on the cytotoxic activity. The 3,4-diarylisoxazole isomer exhibited potent activity, suggesting that this substitution pattern is favorable for interaction with the biological target, which in this case is tubulin.
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] The antimicrobial potency is largely dependent on the nature and position of the substituents on the isoxazole ring.[8] The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of isoxazole derivatives against various microbial strains. It is important to note that these are different derivatives and not a direct comparison of isomers with identical substituents.
| Compound | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Isoxazole Derivative 1 | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl] (4-Cl) | S. aureus | 20 | [9] |
| Isoxazole Derivative 1 | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl] (4-Cl) | E. coli | 18 | [9] |
| Isoxazole Derivative 2 | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl] (4-OCH3) | S. aureus | 22 | [9] |
| Isoxazole Derivative 2 | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl] (4-OCH3) | E. coli | 19 | [9] |
| Isoxazole Derivative 3 | 3,5-disubstituted with coumarin and methoxy | B. subtilis | - | [10] |
| Isoxazole Derivative 3 | 3,5-disubstituted with coumarin and methoxy | C. albicans | - | [10] |
The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[11] The structure-activity relationship of these compounds reveals that the substituents on the isoxazole ring play a crucial role in their inhibitory potency and selectivity. The table below presents the COX-2 inhibitory activity for a selection of isoxazole derivatives.
| Compound | Substituents | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Isoxazole-carboxamide 3d | - | 4.92 | 1.14 | [11] |
| Isoxazole-carboxamide 3g | - | 2.65 | 1.68 | [11] |
| Celecoxib (Reference) | - | - | - | [11] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of isoxazole isomers on cancer cell lines.[1][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoxazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an isoxazole compound that inhibits the visible growth of a microorganism.[13][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Isoxazole test compounds
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the isoxazole compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.
-
Controls: Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualizations
Mechanism of Action: Induction of Apoptosis
Many isoxazole-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis.[15][16] This is often achieved through the activation of intrinsic or extrinsic pathways, leading to the activation of caspases, which are the executioners of apoptosis.
Caption: Simplified intrinsic apoptosis pathway induced by isoxazole derivatives.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain isoxazole isomers, particularly diarylisoxazoles, function as anticancer agents by interfering with microtubule dynamics.[14] They can bind to tubulin, the building block of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by isoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. espublisher.com [espublisher.com]
- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine: A Comprehensive Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, adherence to proper disposal protocols is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Precautionary Measures
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Hazard Data Summary
Due to the absence of specific quantitative data for this compound, the following table summarizes the general hazard classifications based on analogous compounds. This information should guide the risk assessment and handling procedures.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] |
| Skin Irritation | Category 2 (Causes skin irritation) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6][7] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8] |
Experimental Protocol: Waste Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[1][9] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2]
Step 1: Waste Segregation and Collection
-
Isolate Waste: Collect waste containing this compound separately from other laboratory waste streams to prevent potentially hazardous reactions.[1][9]
-
Container Selection: Use a designated, chemically compatible container, such as a high-density polyethylene (HDPE) jug, with a secure, tight-fitting lid.[2] Ensure the container is in good condition and free from leaks.
Step 2: Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
Appropriate hazard pictograms (e.g., harmful, irritant)
-
The date of waste accumulation
-
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
Safe Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials such as strong acids and oxidizing agents.[1][9] Secondary containment is recommended to mitigate spills.
Step 4: Arranging for Disposal
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department or the designated laboratory manager to arrange for the pickup and disposal of the hazardous waste.[1][10]
-
Licensed Contractor: The EHS department will typically coordinate with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[9]
The following table summarizes the key logistical parameters for the disposal process.
| Parameter | Guideline | Source |
| Container Fill Capacity | Do not exceed 90% of the container volume to allow for expansion. | [2] |
| Full Container Removal | Arrange for pickup within 3 days of the container becoming full. | [3] |
| Waste Manifest | Ensure a complete and accurate waste manifest is provided to the disposal contractor, detailing the contents of the waste container. | General Laboratory Practice |
Disposal Decision Workflow
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. atlantic-chemicals.com [atlantic-chemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistics for Handling 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-(4-Ethylphenyl)-1,2-oxazol-5-amine, a compound that requires careful management due to its potential health and environmental hazards.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.
-
Very toxic to aquatic life with long-lasting effects.
As an aromatic amine, it may also carry the risk of causing methemoglobinemia, leading to symptoms like headache, cardiac dysrhythmia, a drop in blood pressure, and cyanosis.
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1] | To protect against splashes and dust particles. |
| Skin Protection | Wear appropriate protective gloves (inspect before use) and protective clothing to prevent skin exposure.[1][2][3] Immediately change contaminated clothing. | The compound may cause an allergic skin reaction and is readily absorbed through the skin.[4] |
| Respiratory Protection | Use a NIOSH (US) or EN 166 (EU) approved respirator with a particle filter if ventilation is inadequate or if dust is generated.[1][3] Always work under a chemical fume hood. | To prevent inhalation of harmful dust and vapors.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
| Procedure | Step-by-Step Guidance |
| Safe Handling | 1. Obtain and read the Safety Data Sheet (SDS) before use. 2. Work in a well-ventilated area, preferably under a chemical fume hood. 3. Avoid breathing dust or vapors.[1] 4. Do not eat, drink, or smoke when using this product. 5. Wash hands and face thoroughly after handling. 6. Avoid release to the environment. |
| Storage | 1. Keep the container tightly closed.[1][5] 2. Store in a dry, cool, and well-ventilated place.[1][3][5] 3. Store away from incompatible materials such as strong oxidizing agents.[3][5] |
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is crucial. Proper disposal is essential to prevent environmental contamination.
| Plan | Procedural Steps |
| First Aid | If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1] If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[1] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[1] |
| Spill Response | 1. Evacuate the area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE. 4. Cover drains to prevent entry into the sewer system. 5. Carefully sweep up or collect the spilled material, avoiding dust generation. 6. Place in a suitable, labeled container for disposal. |
| Waste Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains as it is very toxic to aquatic life. |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
